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  • Product: 5-Azaspiro[3.5]nonan-8-one
  • CAS: 362053-33-6

Core Science & Biosynthesis

Foundational

5-Azaspiro[3.5]nonan-8-one HCl chemical structure and properties

An In-Depth Technical Guide to 5-Azaspiro[3.5]nonan-8-one Hydrochloride: Structure, Proposed Synthesis, and Potential Applications Prepared by: Gemini, Senior Application Scientist Introduction: Elucidating a Novel Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Azaspiro[3.5]nonan-8-one Hydrochloride: Structure, Proposed Synthesis, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating a Novel Scaffold

This technical guide delves into the chemical structure, properties, and potential utility of 5-Azaspiro[3.5]nonan-8-one Hydrochloride. It is important to note that this specific compound is not readily cataloged in major commercial or public chemical databases as of the latest search, suggesting its novelty or existence as a specialized research intermediate. Therefore, this document serves as both an analysis of its theoretical structure and a forward-looking guide for its potential synthesis and application, grounded in established principles of organic chemistry and medicinal science.

The core of this molecule is the azaspiro[3.5]nonane framework, a compelling structural motif in modern drug discovery. Spirocyclic systems, where two rings are joined by a single common atom, introduce three-dimensional complexity and conformational rigidity. This is highly desirable in drug design as it can lead to improved binding affinity and selectivity for biological targets. Specifically, the azaspiro[3.5]nonane scaffold, containing a four-membered azetidine ring and a six-membered cyclohexane ring, has been explored as a key component in potent enzyme inhibitors. A notable example is its incorporation into inhibitors of the SARS-CoV-2 3C-like protease, where the extended nature of this scaffold permits deeper engagement with hydrophobic pockets of the enzyme's active site.[1]

This guide will first deconstruct the molecule's IUPAC name to establish its precise chemical structure. Subsequently, we will present its predicted physicochemical properties, propose a logical synthetic pathway, outline rigorous analytical methods for its characterization, and discuss its potential applications based on the known bioactivity of related structures.

Chemical Structure and Predicted Properties

The IUPAC name "5-Azaspiro[3.5]nonan-8-one Hydrochloride" defines a unique chemical entity. Let's break down the nomenclature to visualize the structure:

  • nonane : Indicates a nine-carbon aliphatic framework.

  • spiro[3.5] : Defines the spirocyclic nature, consisting of a cyclobutane ring (4 carbons, but one is the spiro center, so 3+1) and a cyclohexane ring (6 carbons, but one is the spiro center, so 5+1). The numbers 3 and 5 refer to the number of carbons in each ring chain attached to the central spiro atom.

  • 5-Aza : A nitrogen atom replaces the carbon at the 5-position of the spirocyclic system. Standard numbering of spirocycles begins in the smaller ring adjacent to the spiro atom and proceeds around the small ring, then the spiro atom itself, and finally around the larger ring.

  • 8-one : A ketone functional group (C=O) is located at the 8-position.

  • Hydrochloride : The molecule is supplied as a salt, with the basic nitrogen atom protonated and ionically bonded to a chloride ion (Cl⁻). This typically enhances water solubility and stability.

Based on this, the following structure is deduced:

2D Structure of 5-Azaspiro[3.5]nonan-8-one Hydrochloride Chemical Structure (Note: This is a representative 2D drawing. The actual molecule exists in various 3D conformations.)

Physicochemical Data Summary

The following table summarizes the calculated and predicted properties for the hydrochloride salt.

PropertyValueSource
Molecular Formula C₈H₁₄ClNOCalculated
Molecular Weight 175.66 g/mol Calculated
IUPAC Name 5-azaspiro[3.5]nonan-8-one;hydrochloride
CAS Number Not Assigned
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in water, methanol

Proposed Synthetic Strategy

Given the absence of a commercially available source, a de novo synthesis is required. A plausible and logical approach would involve the construction of the piperidinone ring onto a pre-formed azetidine-containing spirocyclic intermediate. The causality behind this choice is rooted in the common availability of building blocks and the robustness of the chemical transformations involved.

A potential synthetic workflow is outlined below. This multi-step process is designed to be logical and achievable in a standard synthetic chemistry laboratory.

Hypothetical Synthesis Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Ring Closure (Dieckmann Condensation) cluster_3 Step 4: Deprotection & Salt Formation A 1-Boc-4-piperidone C Intermediate A A->C Base (e.g., L-proline) B Acrolein B->C D Azaspiro Intermediate C->D 1. NH2OH·HCl 2. H2, Pd/C E 5-Azaspiro[3.5]nonan-8-one (Boc-protected) D->E Strong Base (e.g., NaH) F Final Product: 5-Azaspiro[3.5]nonan-8-one HCl E->F HCl in Dioxane

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of the Michael Adduct.

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent like DMSO, add a catalytic amount of an organocatalyst such as L-proline.

    • Cool the mixture to 0°C and add acrolein (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours until TLC or LC-MS analysis indicates the consumption of starting material.

    • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography to yield the intermediate adduct. The rationale for using an organocatalyst is to promote an asymmetric Michael addition, which can be crucial if stereochemistry is a factor in later applications.

  • Step 2: Formation of the Azaspiro Intermediate.

    • Dissolve the adduct from Step 1 in ethanol, followed by the addition of hydroxylamine hydrochloride (1.5 eq) and a base like sodium acetate.

    • Stir the reaction at reflux until oxime formation is complete.

    • After cooling, subject the reaction mixture to catalytic hydrogenation (H₂, 10% Pd/C) to reduce the oxime and effect a reductive amination/cyclization, thereby forming the core azaspiro[3.5]nonane ring system.

  • Step 3: Ketone Installation via Dieckmann Condensation.

    • This step is a conceptual alternative for ring formation. A more direct route might involve a pre-functionalized starting material. However, if a suitable diester precursor were synthesized, an intramolecular Dieckmann condensation using a strong, non-nucleophilic base like sodium hydride (NaH) would be a classic and effective method for forming the 6-membered piperidinone ring.

  • Step 4: Boc Deprotection and Hydrochloride Salt Formation.

    • Dissolve the Boc-protected 5-Azaspiro[3.5]nonan-8-one (from a successful ring closure) in a minimal amount of a solvent like 1,4-dioxane or methanol.

    • Add a solution of hydrochloric acid in dioxane (e.g., 4M solution, 2-3 eq) dropwise at 0°C.

    • Stir the mixture for 1-4 hours. The product will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 5-Azaspiro[3.5]nonan-8-one hydrochloride. The salt formation is a self-validating purification step, as many organic impurities will remain in the solvent.

Analytical Characterization and Quality Control

To ensure the identity, purity, and integrity of the synthesized compound, a battery of analytical techniques must be employed. This protocol ensures trustworthiness in the final product.

Analytical Workflow

G cluster_confirm Confirmation Methods cluster_purity Purity Methods Start Synthesized Crude Product Purify Purification (Chromatography/Recrystallization) Start->Purify Confirm Structural Confirmation Purify->Confirm Purity Purity Assessment Purify->Purity Report Certificate of Analysis Confirm->Report NMR ¹H & ¹³C NMR Confirm->NMR MS High-Res Mass Spec (HRMS) Confirm->MS Purity->Report HPLC HPLC-UV/ELSD Purity->HPLC EA Elemental Analysis Purity->EA

Caption: Standard workflow for analytical characterization.

Protocol: Purity Determination by HPLC

This protocol is a self-validating system to quantify the purity of the final compound.

  • System Preparation:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: A C18 column provides excellent separation for a wide range of organic molecules. The TFA acts as an ion-pairing agent, improving peak shape for the amine salt.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 5-Azaspiro[3.5]nonan-8-one HCl and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (ketone chromophore).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A purity level of >95% is typically required for biological screening.

Potential Applications in Drug Discovery

The true value of a novel chemical scaffold lies in its potential for biological activity. Based on existing literature for similar structures, 5-Azaspiro[3.5]nonan-8-one HCl is a promising candidate for several research areas.

  • Enzyme Inhibitors: As demonstrated by its use in SARS-CoV-2 protease inhibitors, the azaspiro[3.5]nonane core is adept at fitting into enzymatic active sites.[1] The ketone at the 8-position could act as a hydrogen bond acceptor, while the nitrogen at the 5-position provides a key attachment point for further chemical elaboration to target specific enzyme sub-pockets.

  • CNS Agents: Spirocyclic scaffolds are increasingly utilized in the design of agents targeting the Central Nervous System (CNS). Their rigid structures can help penetrate the blood-brain barrier and provide the specific three-dimensional orientations needed to interact with complex receptors and ion channels.

  • Fragment-Based Screening: The core molecule itself is relatively small and could serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Identifying weak but efficient binding of this core to a protein target can provide a validated starting point for growing the fragment into a potent lead compound.

Safety and Handling

As a novel research chemical, 5-Azaspiro[3.5]nonan-8-one HCl must be handled with care, assuming it is a potent and potentially hazardous substance. The hydrochloride salt form implies it is an acidic and corrosive substance in aqueous solution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][3]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5] Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC, NIH. [Link]

  • Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. PubMed. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC, NIH. [Link]

Sources

Exploratory

Technical Guide: Spirocyclic Ketone Scaffolds for High-Fsp³ Drug Discovery Libraries

Executive Summary The pharmaceutical industry has historically relied on "flat" aromatic scaffolds due to the reliability of Suzuki-Miyaura couplings and amide bond formations. However, this reliance has contributed to h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry has historically relied on "flat" aromatic scaffolds due to the reliability of Suzuki-Miyaura couplings and amide bond formations. However, this reliance has contributed to high attrition rates due to poor solubility and non-specific binding. This guide details the strategic implementation of spirocyclic ketone scaffolds —specifically azaspiro[3.3]heptanes and spiro[3.4]octanes —to increase fraction sp³ (


) character.

These scaffolds serve as rigid, orthogonal linkers that project substituents into defined 3D vectors, improving metabolic stability and target selectivity while maintaining low molecular weight.

Part 1: The Physicochemical Argument ( & Vectors)

Escape from Flatland

The correlation between three-dimensionality and clinical success is well-documented. Lovering et al. (Wyeth) demonstrated that candidates with higher saturation (


) and chiral centers have significantly higher transition rates from Phase I to approval.
PropertyFlat Aromatic SystemsSpirocyclic ScaffoldsImpact on Drugability
Vector Geometry Linear (

) or Planar (

)
Orthogonal (

twist)
Access to novel binding pockets.
Solubility (LogS) Low (requires polar groups)High (disrupts crystal packing)Improved formulation; lower dose req.
Metabolic Liability High (CYP450 arene oxidation)Low (Quaternary centers block metabolism)Extended half-life (

).
Entropy Flexible (high entropic penalty)Rigid (pre-organized)Higher affinity (

).
The Ketone as a Diversity Handle

The spirocyclic ketone is the superior building block compared to the spiro-hydrocarbon because the carbonyl group allows for divergent library synthesis via:

  • Reductive Amination: Access to secondary/tertiary amines.

  • Grignard/Lithium Addition: Access to tertiary alcohols (H-bond donors/acceptors).

  • Strecker Synthesis: Access to

    
    -amino acids.
    
  • SnAP Reagents: One-step conversion to fused saturated heterocycles.

Part 2: Strategic Scaffolds & Synthetic Protocols

The "Workhorse" Scaffold: 6-Azaspiro[3.3]heptan-2-one

This scaffold is the spirocyclic equivalent of a piperazine but with a distinct geometry. It is compact, highly polar, and ideal for fragment-based drug discovery (FBDD).

Protocol A: Scalable Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Rationale: This protocol avoids the use of expensive cyclobutanone starting materials, instead building the spiro-junction via double alkylation.

Reagents:

  • Starting Material: N-Boc-3-azetidinone (commercially available or synthesized from 3-azetidinol).

  • Alkylation Agent: 1-bromo-2-chloroethane (or similar di-electrophile).

  • Base: Lithium hexamethyldisilazide (LiHMDS).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with N-Boc-3-azetidinone (1.0 equiv) and anhydrous THF (0.2 M).

    • Cool to -78°C under

      
       atmosphere.
      
    • Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise over 30 minutes. Critical: Maintain temp < -70°C to prevent polymerization.

    • Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Spiro-Cyclization:

    • Add a solution of the di-electrophile (e.g., 2-chloroethyl triflate or equivalent synthon generated in situ) dropwise.

    • Allow the reaction to warm slowly to 0°C over 4 hours. The quaternary center forms via sequential alkylation.

  • Workup & Validation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • QC Check:

      
       NMR must show the quaternary spiro-carbon signal at ~35-40 ppm and the ketone carbonyl at ~205 ppm.
      
Library Diversification Protocol
Protocol B: High-Throughput Reductive Amination

Rationale: This method is designed for parallel synthesis (96-well plate format) to generate a library of spiro-amines. Sodium triacetoxyborohydride (STAB) is used for its tolerance of functional groups and inability to reduce the ketone without amine activation.

Reagents:

  • Scaffold: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[1][2]

  • Amine Set: Diverse primary/secondary amines (

    
    ).
    
  • Reductant:

    
     (STAB).
    
  • Solvent: 1,2-Dichloroethane (DCE).

  • Additive: Acetic Acid (AcOH).

Workflow:

  • Imine Formation:

    • Dissolve scaffold (100 µmol) and Amine

      
       (1.2 equiv) in DCE (1 mL).
      
    • Add AcOH (1.0 equiv) to catalyze imine formation.

    • Shake at room temperature for 2 hours. Note: If using weak amines (anilines), heat to 50°C.

  • Reduction:

    • Add solid STAB (1.5 equiv).

    • Shake for 16 hours at room temperature.

  • Scavenging (Self-Validating Step):

    • To remove unreacted amine: Add polymer-supported isocyanate resin (3 equiv). Shake for 4 hours.

    • To remove excess borohydride: Add polymer-supported carbonate resin.

    • Filter and concentrate.

  • Deprotection (Optional):

    • Treat with 4M HCl in Dioxane to remove the Boc group, exposing the secondary amine for a second diversification step (e.g., amide coupling).

Part 3: Advanced Applications (SnAP Reagents)

For advanced libraries, simple amines are insufficient. The SnAP (Stannyl Amine Protocol) reagents developed by the Bode Group allow for the conversion of spiro-ketones into spiro-saturated heterocycles (e.g., spiro-morpholines), significantly expanding the topological complexity.

  • Mechanism: Condensation of the ketone with an amino-tributylstannane followed by copper-mediated radical cyclization.

  • Result: A spiro[3.3] system fused to a morpholine ring—a "high-value" 3D fragment.

Part 4: Visualization & Logic Flows

Diagram 1: The "Escape from Flatland" Logic

Caption: Logical progression from traditional aromatic drug design to spirocyclic optimization, highlighting the specific physicochemical benefits.

EscapeFlatland Flat Flat Aromatic Scaffolds (Traditional) Issues Issues: - Poor Solubility - Metabolic Liability - Non-specific Binding Flat->Issues leads to Spiro Spirocyclic Ketone Scaffolds Issues->Spiro solution Features Features: - High Fsp3 - Orthogonal Vectors - Quaternary Center Spiro->Features provides Outcome Clinical Success: - Improved LogS - Lower Attrition - Novel IP Space Features->Outcome results in

Diagram 2: Synthetic Workflow for Library Generation

Caption: Step-by-step synthetic pathway from commercial starting materials to a diversified spirocyclic library.

SynthesisWorkflow Start Start: N-Boc-3-azetidinone Step1 Step 1: Double Alkylation (LiHMDS, di-electrophile) Start->Step1 Core Core: 6-azaspiro[3.3]heptan-2-one Step1->Core Branch1 Route A: Reductive Amination (Amines, STAB) Core->Branch1 Branch2 Route B: Organometallic Addn (R-Li / R-MgBr) Core->Branch2 Branch3 Route C: SnAP Cyclization (Spiro-morpholines) Core->Branch3 Library Final High-Fsp3 Library Branch1->Library Branch2->Library Branch3->Library

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47, 4512. [Link]

  • Vo, C. V., Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Nature Chemistry, 6, 310–314. [Link]

  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72. [Link]

Sources

Foundational

Bioisosteric Replacement Using 5-Azaspiro[3.5]nonan-8-one: A Technical Guide

[1] Executive Summary The 5-azaspiro[3.5]nonan-8-one scaffold represents a high-value bioisosteric replacement for 2,2-disubstituted piperidin-4-ones and 2-substituted piperidines .[1] By introducing a spirocyclic cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 5-azaspiro[3.5]nonan-8-one scaffold represents a high-value bioisosteric replacement for 2,2-disubstituted piperidin-4-ones and 2-substituted piperidines .[1] By introducing a spirocyclic cyclobutane ring at the 2-position of the piperidine core, this scaffold offers a unique solution to the "Escape from Flatland" challenge.[2] It restricts conformational flexibility around the nitrogen atom (lowering the entropic penalty of binding) while blocking metabolic hotspots at the


-carbon. This guide details the structural rationale, synthetic protocols, and medicinal chemistry applications of this specific spirocycle.[1][2]

Part 1: Structural Analysis & Bioisosteric Utility[2]

The Scaffold Architecture

Unlike the more common 7-azaspiro[3.5]nonane (a 4-spiro-piperidine), the 5-azaspiro[3.5]nonan-8-one is a 2-spiro-piperidine analog.[1] This structural distinction is critical: it places the steric bulk of the spirocycle immediately adjacent to the basic nitrogen, profoundly influencing the vector of N-substituents and the basicity of the amine.[1][2]

  • IUPAC Name: 5-azaspiro[3.5]nonan-8-one[1][3][4]

  • Common Descriptor: 2-spirocyclobutyl-4-piperidone[1]

  • CAS Number: 362053-33-6 (Free base), 778646-92-7 (N-Boc protected)[1]

Table 1: Physicochemical Comparison

Property2,2-Dimethylpiperidin-4-one5-Azaspiro[3.5]nonan-8-oneBioisosteric Advantage
Fsp³ Fraction 1.01.0Maintains high 3D character.[1]
Conformational Entropy High (Gem-dimethyl rotation)Low (Ring constraint)Improves binding affinity (

).[1]
Metabolic Stability Susceptible to

-oxidation
Blocked

-position
Prevents N-dealkylation and oxidative opening.[1]
Lipophilicity (CLogP) ~0.6~0.4Slight reduction in lipophilicity due to ring strain/compactness.[2]
Vector Orientation Flexible N-substituentConstrained N-substituentFixes exit vector for optimal receptor interaction.[1]
The "Gem-Dimethyl" vs. Spiro Effect

Replacing a gem-dimethyl group with a spiro-cyclobutane (the "Thorpe-Ingold effect" analog) alters the bond angles of the piperidine ring.[1] The spiro-cyclobutane compresses the internal C-N-C angle, potentially increasing the s-character of the nitrogen lone pair, thereby modulating pKa (typically lowering it slightly compared to the dimethyl analog), which can improve membrane permeability.[1][2]

Part 2: Synthetic Protocol (The Michael-Dieckmann Route)[1]

The most robust synthesis for 5-azaspiro[3.5]nonan-8-one involves constructing the piperidone ring onto a pre-existing cyclobutane scaffold via a Michael addition followed by a Dieckmann condensation .[1]

Retrosynthetic Analysis[2]
  • Target: 5-azaspiro[3.5]nonan-8-one[1][3][4]

  • Key Disconnection: C8-C9 bond (Dieckmann) and N5-C6 bond (Michael).[1]

  • Starting Material: 1-Aminocyclobutane-1-carboxylic acid (or its ester/nitrile derivatives).[1]

Step-by-Step Protocol

Precursor Preparation: Start with Ethyl 1-aminocyclobutane-1-carboxylate (commercially available or synthesized from cyclobutanone via Strecker/Bucherer-Bergs).[1]

Step 1: N-Alkylation (Michael Addition) [1]

  • Reagents: Ethyl acrylate (1.2 equiv), Ethanol, Triethylamine (cat.).[1][2]

  • Procedure:

    • Dissolve ethyl 1-aminocyclobutane-1-carboxylate (10 mmol) in EtOH (20 mL).

    • Add ethyl acrylate (12 mmol) dropwise at 0°C.

    • Allow to warm to RT and stir for 16h.

    • Concentrate in vacuo to yield the diester intermediate: Ethyl 1-((3-ethoxy-3-oxopropyl)amino)cyclobutane-1-carboxylate .

  • Checkpoint: Verify mass (M+H) via LCMS.

Step 2: N-Protection (Optional but Recommended) [1]

  • Rationale: To prevent polymerization during cyclization, protect the secondary amine with Boc.[1][2]

  • Reagents: Boc₂O, TEA, DCM.[1][2]

  • Procedure: Standard Boc protection of the intermediate from Step 1.

Step 3: Dieckmann Cyclization

  • Reagents: Sodium Ethoxide (NaOEt, 2.5 equiv), Toluene or EtOH.[1]

  • Procedure:

    • Dissolve the N-Boc diester (10 mmol) in anhydrous Toluene (50 mL).

    • Add NaOEt (25 mmol) slowly at 0°C under N₂.

    • Heat to reflux (80-110°C) for 4-6 hours. The solution will turn cloudy/orange.[2]

    • Cool to RT. Quench with acetic acid (to pH 6).

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Product: N-Boc-5-azaspiro[3.5]nonan-8-one-7-carboxylate (Beta-keto ester).[1]

Step 4: Decarboxylation (Krapcho Conditions)

  • Reagents: LiCl, DMSO, Water (trace).[1][2]

  • Procedure:

    • Dissolve the beta-keto ester in DMSO.[1]

    • Add LiCl (2 equiv) and water (1 equiv).

    • Heat to 150°C for 2-4 hours (monitor CO₂ evolution).

    • Cool, dilute with water, extract with ether/EtOAc.

    • Purify via silica gel chromatography (Hex/EtOAc).

  • Final Yield: ~40-60% over 4 steps.[1]

Synthesis SM Ethyl 1-aminocyclobutane- 1-carboxylate Inter1 Michael Adduct (Diester) SM->Inter1 Ethyl Acrylate EtOH, TEA Inter2 N-Boc Diester Inter1->Inter2 Boc2O, TEA Cyc Beta-Keto Ester (Cyclized) Inter2->Cyc NaOEt, Toluene Dieckmann Final 5-azaspiro[3.5]nonan-8-one (N-Boc) Cyc->Final LiCl, DMSO, 150°C Decarboxylation

Figure 1: Synthetic route to N-Boc-5-azaspiro[3.5]nonan-8-one via Dieckmann Cyclization.

Part 3: Medicinal Chemistry Applications[2][5][6]

Case Study: BTK Inhibitors (Covalent)

In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the 5-azaspiro[3.5]nonane scaffold has been utilized to orient the acrylamide warhead.[2]

  • Mechanism: The spiro-piperidine acts as a linker between the hinge-binding motif and the electrophilic warhead (acrylamide).[1]

  • Advantage: The 2-spiro constraint forces the warhead into a precise trajectory to react with Cys481 , improving selectivity over other kinases with accessible cysteines but different geometric requirements.[1][2]

  • Reference: WO2012170976A2 details the use of this scaffold in generating irreversible kinase inhibitors.[1][2]

Case Study: SHP2 Phosphatase Inhibitors

Allosteric inhibitors of SHP2 often require a central amine scaffold to bridge two hydrophobic pockets.[1]

  • Application: The 5-azaspiro[3.5]nonane serves as a rigidified connector.[1] The spiro-cyclobutane fills a small hydrophobic pocket (the "tunnel" region) while the piperidine nitrogen presents a handle for solubilizing groups.

  • Outcome: Enhanced potency and reduced hERG liability compared to flexible diethyl-amine analogs due to conformational restriction.[1]

Decision Tree: When to Use This Scaffold

DecisionTree Start Start: Optimization of Piperidine Scaffold Q1 Is the N-substituent vector metabolically unstable? Start->Q1 Q2 Is the piperidine C2/C6 position a metabolic soft spot? Q1->Q2 Yes Use4Spiro Use 7-azaspiro[3.5]nonane (4-spiro) Q1->Use4Spiro No (Issue is at C4) UseSpiro USE 5-azaspiro[3.5]nonan-8-one Q2->UseSpiro Yes (Need steric block at C2) UseGem Use 2,2-dimethyl piperidine Q2->UseGem No (Need only lipophilicity)

Figure 2: Medicinal chemistry decision tree for selecting the 5-azaspiro scaffold.

References

  • Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity . World Intellectual Property Organization, WO2012170976A2.[1][2]

  • SHP2 Inhibitors . European Patent Office, EP3772513A1.[2]

  • Modulators of BCL6 as Ligand Directed Degraders . US Patent Application, US20240025851A1.[1][2]

  • Spirocyclic Scaffolds in Medicinal Chemistry . Journal of Medicinal Chemistry, 2021, 64(1), 150–183.[2]

Sources

Exploratory

Solubility profile of 5-azaspiro[3.5]nonan-8-one hydrochloride

Physicochemical Characterization & Solubility Profile of 5-Azaspiro[3.5]nonan-8-one Hydrochloride Executive Summary This technical guide provides a comprehensive solubility profile and characterization framework for 5-az...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Solubility Profile of 5-Azaspiro[3.5]nonan-8-one Hydrochloride

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization framework for 5-azaspiro[3.5]nonan-8-one hydrochloride (CAS: 1909325-30-9). As a high-value spirocyclic intermediate, this compound is increasingly utilized in medicinal chemistry—specifically in the development of SARS-CoV-2 3CL protease inhibitors and KRAS/SHP2 modulators—to improve fraction of sp3 carbon (Fsp3) character and metabolic stability compared to traditional piperidine or benzene scaffolds.

This document details the compound's solubility behavior across aqueous and organic media, pH-dependent speciation, and validated protocols for experimental determination, serving as a reference for process chemists and formulation scientists.[1]

Compound Architecture & Physicochemical Basis[1][2]

The solubility behavior of 5-azaspiro[3.5]nonan-8-one hydrochloride is governed by its spirocyclic topology and ionic nature. Unlike planar aromatic systems, the spiro[3.5]nonane scaffold introduces orthogonality, reducing crystal lattice energy and generally enhancing solubility in polar media.[1]

  • Chemical Name: 5-Azaspiro[3.5]nonan-8-one hydrochloride[2]

  • CAS Number: 1909325-30-9[2]

  • Molecular Formula: C₈H₁₃NO[1] · HCl

  • Molecular Weight: 139.19 (Free Base) / 175.65 (HCl Salt)[1]

  • Structural Features:

    • Spirocyclic Core: Increases three-dimensionality (3D) and water solubility.[1]

    • Secondary Amine (pKa ~9.5–10.5): Protonation site forming the hydrochloride salt.[1]

    • Ketone (C-8): Hydrogen bond acceptor, enhancing polarity.[1]

Solubility Profile

The following data summarizes the solubility behavior of the hydrochloride salt. The salt exhibits high aqueous solubility due to ionic dissociation, while its organic solubility profile is critical for process purification (e.g., recrystallization).[1]

Table 1: Solubility in Common Solvents (Ambient Temperature)
Solvent CategorySolventSolubility RatingEstimated Conc. (mg/mL)Process Application
Aqueous Water (pH < 7)High > 100 mg/mLFormulation / Stock Solutions
PBS (pH 7.4)High > 50 mg/mLBiological Assays
Polar Organic DMSOHigh > 100 mg/mLCryostorage / HTS Screening
MethanolHigh > 50 mg/mLDissolution for Reaction
EthanolModerate 10–30 mg/mLRecrystallization (Hot)
Semi-Polar Isopropanol (IPA)Low < 5 mg/mLAnti-solvent / Crystallization
AcetoneLow < 2 mg/mLWash Solvent
Non-Polar Dichloromethane (DCM)Very Low < 1 mg/mLExtraction (Free Base only)
Diethyl Ether / HexaneInsoluble < 0.1 mg/mLPrecipitation / Trituration

Process Insight: The standard purification protocol for this intermediate involves dissolving the crude material in minimal hot methanol or ethanol and inducing precipitation by adding cold Isopropanol (IPA) or Diethyl Ether (TBME).[1]

pH-Dependent Solubility (The "pH-Switch")

The solubility of 5-azaspiro[3.5]nonan-8-one is strictly pH-dependent.

  • pH < 9.0: The amine is protonated (

    
    ).[1] The species exists as a soluble cation.[1]
    
  • pH > 10.0: The amine deprotonates to the free base (

    
    ).[1] The free base is an oil or low-melting solid with significantly reduced water solubility, extractable into DCM or Ethyl Acetate.[1]
    

Experimental Protocols for Solubility Determination

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for "Gold Standard" equilibrium solubility values.

  • Preparation: Weigh 5–10 mg of 5-azaspiro[3.5]nonan-8-one HCl into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration:

    • Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Check: If the solution is clear, add more solid until a visible precipitate remains (saturation).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

  • Quantification:

    • Dilute the supernatant 100x with Mobile Phase (Water/ACN).[1]

    • Analyze via HPLC-UV (210 nm) or LC-MS against a 5-point calibration curve.[1]

  • Calculation:

    
    .[1]
    
Protocol B: Kinetic Solubility (High-Throughput)

Use this method for rapid screening of derivatives.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 5 µL of stock to 245 µL of aqueous buffer (final 2% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure turbidity via Nephelometry or UV-absorbance at 620 nm (non-absorbing region).[1]

    • Precipitation: Increased absorbance indicates the solubility limit has been exceeded.[1]

Visualization of Physicochemical Workflows

The following diagram illustrates the logical flow for characterizing the salt form and the pH-dependent speciation logic.

SolubilityProfiling Compound 5-azaspiro[3.5]nonan-8-one HCl (Solid Salt) Dissolution Dissolution in Solvent Compound->Dissolution Acidic Acidic Media (pH < 9) Protonated (BH+) Dissolution->Acidic pH Adjustment Basic Basic Media (pH > 10) Free Base (B) Dissolution->Basic pH Adjustment Soluble High Solubility (Stable Solution) Acidic->Soluble Ionic Interactions Precipitate Precipitation / Oil Out (Extractable w/ DCM) Basic->Precipitate Loss of Charge Analysis HPLC / LC-MS Quantification Soluble->Analysis Precipitate->Analysis After Filtration

Figure 1: Solubility decision tree illustrating the pH-dependent phase behavior of the spirocyclic amine salt.

Process Chemistry & Purification Strategy

For researchers scaling up the synthesis of this intermediate, the solubility profile dictates the purification strategy.[1]

  • Problem: The HCl salt is highly water-soluble, making aqueous extraction difficult.

  • Solution (Recrystallization):

    • Dissolve the crude brown solid in minimal boiling Methanol (MeOH) .

    • Filter hot to remove insoluble inorganic salts (e.g., NaCl).[1]

    • Add Anti-solvent: Slowly add 5 volumes of Isopropanol (IPA) or TBME while stirring.

    • Cool: Ramp temperature down to 0°C over 2 hours.

    • Harvest: Filter the resulting white crystalline solid. This method leverages the differential solubility between MeOH (High) and IPA (Low).[1]

References

  • ChemicalBook. (2025).[1] 5-azaspiro[3.5]nonan-8-one hydrochloride Product Properties & CAS 1909325-30-9. Link

  • Enamine. (2024).[1][3][4] Spiro[3.3]heptane and Spiro[3.5]nonane as Saturated Bioisosteres. Enamine Technical Notes. Link

  • Sigma-Aldrich. (2024).[1] 7-Azaspiro[3.5]nonane hydrochloride Safety Data Sheet (Analogue Reference). Link

  • National Institutes of Health (NIH). (2021).[1] Structure-guided Design of Potent Spirocyclic Inhibitors of SARS-CoV-2 3CL Protease. PubMed Central.[1] Link

  • Google Patents. (2020).[1] WO2020140005A2 - Heterocyclic derivatives for treatment of cancer.[1] Link

Sources

Foundational

Patent Landscape &amp; Technical Guide: 5-Azaspiro[3.5]nonane Pharmaceutical Intermediates

The following technical guide details the patent landscape, chemical architecture, and synthetic methodologies for 5-azaspiro[3.5]nonane , a high-value sp3-rich scaffold in modern drug discovery. Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape, chemical architecture, and synthetic methodologies for 5-azaspiro[3.5]nonane , a high-value sp3-rich scaffold in modern drug discovery.

Executive Summary: The "Escape from Flatland"

In the current era of medicinal chemistry, the 5-azaspiro[3.5]nonane scaffold represents a critical tool for increasing the fraction of saturated carbon atoms (


) in drug candidates. Unlike flat aromatic systems, this spirocyclic amine offers a rigid, three-dimensional architecture that improves solubility, metabolic stability, and selectivity by orienting substituents into specific vectors not accessible to planar rings.

While the 7-azaspiro[3.5]nonane isomer (nitrogen distal to the spiro center) has been heavily patented for metabolic targets (e.g., GPR119 agonists), the 5-azaspiro[3.5]nonane isomer (nitrogen adjacent to the spiro center) is emerging as a distinct intellectual property (IP) asset, particularly in the design of novel bioisosteres for piperidine and peptidomimetics.

Chemical Architecture & Isomer Distinction

Precise nomenclature is vital for IP analysis. The "5-aza" designation places the nitrogen atom within the six-membered ring, directly adjacent to the spiro quaternary carbon.

Feature5-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane
Structure Nitrogen adjacent to spiro center (Position 5)Nitrogen distal to spiro center (Position 7)
Key Property High steric bulk near Nitrogen;

-quaternary center effect.
Mimics 4,4-disubstituted piperidines.[1]
Primary IP Holder Enamine, Broad Pharma (Pfizer/Merck) Taisho Pharmaceutical
Key Application Peptidomimetics (

-turn mimetics), Monobactams.
GPR119 Agonists (Diabetes), CCR Antagonists.

Patent Landscape Analysis

The IP landscape for 5-azaspiro[3.5]nonane is characterized by a mix of "composition of matter" patents for specific drugs and "process" patents for the scaffold's synthesis.

Key Assignees & Therapeutic Areas
  • Taisho Pharmaceutical: Dominates the 7-azaspiro space but holds foundational IP that often covers the broad azaspiro[3.5]nonane genus in Markush structures for metabolic disorders [1].

  • Antibiotic Developers: Patents such as WO2015103583A1 (Monobactams) list 5-azaspiro[3.5]nonane as a specific heterocycle for constructing Gram-negative antibiotic side chains [3].

  • Oncology (SHP2/KRAS): Broad claims in recent filings (e.g., EP3772513A1) include this scaffold as a rigid linker in protein-protein interaction inhibitors [4].

Strategic Landscape Map

The following diagram visualizes the relationship between the scaffold, key assignees, and therapeutic applications.[2]

PatentLandscape Scaffold 5-Azaspiro[3.5]nonane (Core Scaffold) Taisho Taisho Pharm. (Metabolic/GPR119) Scaffold->Taisho Markush Coverage Enamine Enamine/CROs (Building Blocks) Scaffold->Enamine Process Patents Pharma Global Pharma (Pfizer/Merck) Scaffold->Pharma Drug Candidates Diabetes Type 2 Diabetes (GPR119 Agonists) Taisho->Diabetes Enamine->Scaffold Novel Synthesis (2025) Antibiotics Monobactams (Gram-Neg Bacteria) Pharma->Antibiotics WO2015103583 Oncology SHP2/KRAS Inhibitors (Rigid Linkers) Pharma->Oncology EP3772513

Figure 1: Strategic patent landscape linking the 5-azaspiro[3.5]nonane scaffold to major players and therapeutic areas.

Synthesis Methodologies (Technical Deep Dive)

Synthesizing the 5-azaspiro[3.5]nonane core is synthetically challenging due to the steric strain at the spiro junction. Two primary routes exist: the Traditional Cyclization (often lower yield) and the Modern Modular Assembly (high FTO potential).

Protocol A: Modern Modular Assembly (Ring-Closing Metathesis)

Based on recent disclosures (Herasym et al., 2025), this route uses a "Diversity Oriented Synthesis" (DOS) approach. It is preferred for generating functionalized derivatives (e.g., esters) suitable for library generation [2].

Mechanism:

  • Precursor Formation: Reaction of cyclobutanone with an amine and allylating agent.

  • Ring Closure: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form the piperidine ring.

  • Hydrogenation: Saturation of the alkene.

Step-by-Step Protocol:

  • Reagents: 1-allyl-N-benzylcyclobutanamine (Starting Material), Acryloyl chloride (or equivalent acrylate), Grubbs Catalyst (2nd Gen),

    
    , Pd/C.
    
  • Acylation: Dissolve 1-allyl-N-benzylcyclobutanamine (1.0 eq) in DCM at 0°C. Add acryloyl chloride (1.1 eq) and

    
     (1.5 eq). Stir for 2h. Isolate the diene intermediate.
    
  • RCM Cyclization: Dissolve the diene in anhydrous DCM (0.01 M dilution to favor intramolecular reaction). Degas with Argon. Add Grubbs II catalyst (2-5 mol%). Reflux for 12-24h.

    • Checkpoint: Monitor disappearance of terminal alkene peaks via

      
       NMR.
      
  • Hydrogenation: Filter the reaction mixture through silica to remove Ru catalyst. Redissolve in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) for 16h to reduce the double bond and remove the benzyl group (if debenzylation is desired simultaneously, use Pearlman's catalyst).
    
  • Purification: Filter through Celite. Concentrate to yield 5-azaspiro[3.5]nonane-7-carboxylate derivative.[3][4]

Protocol B: Traditional Intramolecular Alkylation

This method, adapted from patents for the oxa-aza analogs (CN113214290B), relies on double alkylation [5].

  • Starting Material: Bis(2-haloethyl)amine derivative or similar linear precursor.

  • Cyclization: React with a malonate derivative (e.g., diethyl malonate) in the presence of a strong base (NaH or LiHMDS) to close the four-membered ring onto the six-membered precursor, or vice versa.

    • Note: This route often suffers from competitive polymerization and lower yields compared to the RCM route.

Synthesis Workflow Diagram

Synthesis Start Start: Cyclobutanone Step1 1. Reductive Amination (Allylamine + Benzyl) Start->Step1 Inter1 Intermediate: N-Allyl-N-Benzyl-Cyclobutanamine Step1->Inter1 Step2 2. Acylation (Acryloyl Chloride) Inter1->Step2 Inter2 Intermediate: Diene Precursor Step2->Inter2 Step3 3. Ring-Closing Metathesis (Grubbs II Catalyst) Inter2->Step3 Inter3 Spiro-Alkene (Unsaturated Core) Step3->Inter3 Step4 4. Hydrogenation (H2, Pd/C) Inter3->Step4 Final Product: 5-Azaspiro[3.5]nonane Step4->Final

Figure 2: Modern synthesis workflow for 5-azaspiro[3.5]nonane via Ring-Closing Metathesis.

Strategic IP Considerations

For researchers entering this space, three factors are paramount:

  • Freedom to Operate (FTO): The 7-azaspiro isomer is heavily fenced by Taisho and others for metabolic indications. The 5-azaspiro isomer offers a cleaner FTO profile, especially for non-metabolic targets like oncology or antibacterials.

  • Bioisosterism: The 5-azaspiro scaffold acts as a gem-dimethyl piperidine mimic . If your lead compound contains a piperidine ring where the 2-position is metabolically labile (oxidation hotspot), replacing it with the 5-azaspiro core blocks this position with the spiro-cyclobutane, potentially extending half-life (

    
    ).
    
  • Building Block Availability: While formerly rare, the recent publication of scalable routes (e.g., Herasym et al., 2025) means custom synthesis is no longer the only option. Commercial vendors (Enamine, BenchChem) now list these intermediates, lowering the barrier to entry for testing [2, 6].

References

  • Taisho Pharmaceutical Co., Ltd. (2018).[1][5] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.

  • Herasym, M. V., et al. (2025).[1][6][7] DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence. ChemRxiv.

  • Novartis AG / Merck Sharp & Dohme. (2015). Monobactams and methods of their synthesis and use. WO2015103583A1.

  • Revolution Medicines, Inc. (2019). SHP2 Inhibitors. EP3772513A1.

  • Pharmablock Sciences (Nanjing), Inc. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290B.

  • BenchChem. (2025).[8] Application Notes and Protocols for 5-Azaspiro[3.5]nonan-2-one as a Scaffold for Novel Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: Grignard Addition to 5-azaspiro[3.5]nonan-8-one

This Application Note is designed for medicinal chemists and process development scientists. It details the protocol for functionalizing the 5-azaspiro[3.5]nonan-8-one scaffold via Grignard addition.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the protocol for functionalizing the 5-azaspiro[3.5]nonan-8-one scaffold via Grignard addition.

This scaffold—effectively a 2-spirocyclobutyl-piperidin-4-one —is a high-value pharmacophore.[1] It offers the metabolic stability of a spirocycle while maintaining the versatility of the piperidine core.[1] However, the presence of a secondary amine and a potentially enolizable ketone requires a specific, chemically orthogonal approach.

[1][2]

Executive Summary & Chemical Logic

The 5-azaspiro[3.5]nonan-8-one scaffold presents two distinct reactive centers: a secondary amine at position 5 and a ketone at position 8.[1] Direct Grignard addition to the unprotected scaffold fails due to the acidity of the amine proton (


), which quenches the organometallic reagent, and the tendency of the ketone to enolize under basic conditions.

Strategic Causality:

  • Nitrogen Protection: The N5 amine must be capped with a non-labile protecting group (e.g., Boc, Cbz) to prevent protonolysis of the Grignard reagent and to reduce the formation of N-magnesium species that can aggregate and lower solubility.

  • Enolization Suppression: The ketone at C8 is flanked by alpha-protons.[1] Grignard reagents can act as bases, leading to enolates rather than the desired tertiary alcohol.[1] We recommend low-temperature addition or the use of organocerium additives (Imamoto conditions) if the substrate is prone to enolization.[1]

  • Stereocontrol: The spiro-cyclobutane ring at C5 (adjacent to the nitrogen) creates a fixed steric environment.[1] Nucleophilic attack at C8 will favor the axial trajectory (leading to the equatorial alcohol) or equatorial trajectory depending on the ring conformation (chair vs. twist-boat), usually dictated by the N-protecting group's bulk.[1]

Structural Definition & Numbering

To ensure protocol accuracy, we define the substrate numbering based on IUPAC spiro conventions:

  • Positions 1-4: Cyclobutane ring.[1]

  • Position 5: Nitrogen atom (bridgehead adjacent).[1]

  • Position 8: Carbonyl carbon (Ketone).[1]

  • Core Identity: The molecule behaves chemically as a 2-spirocyclobutyl-N-protected-piperidin-4-one .[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for this synthesis, including decision nodes for troubleshooting low yields.

Grignard_Protocol Start Start: 5-azaspiro[3.5]nonan-8-one (HCl Salt) Protection Step 1: N-Protection (Boc2O, TEA, DCM) Start->Protection Check_Prot QC: 1H NMR / LCMS (Confirm N-Boc) Protection->Check_Prot Drying Step 2: Azeotropic Drying (Toluene strip) Check_Prot->Drying Grignard_Add Step 3: Grignard Addition (R-MgBr, THF, 0°C to RT) Drying->Grignard_Add Decision Check Conversion (TLC/LCMS) Grignard_Add->Decision Quench Step 4: Quench & Workup (Sat. NH4Cl) Decision->Quench High Conv. Alt_Method Alternative: Organocerium (CeCl3 + R-MgBr) Decision->Alt_Method Low Conv./Enolization Purification Step 5: Purification (Flash Chromatography) Quench->Purification Alt_Method->Quench

Caption: Workflow for the functionalization of 5-azaspiro[3.5]nonan-8-one. Note the divergence for organocerium conditions if standard Grignard fails.

Detailed Protocols

Phase 1: N-Protection (Essential Precursor)

Goal: Convert the free amine or HCl salt to the N-Boc intermediate.[1]

Reagents:

  • Substrate: 5-azaspiro[3.5]nonan-8-one hydrochloride[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Base: Triethylamine (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or THF[1]

Procedure:

  • Suspend the amine salt in DCM (

    
    ).
    
  • Add

    
     dropwise at 
    
    
    
    .[1] The suspension should clear as the free base is liberated.[1]
  • Add

    
     (dissolved in minimal DCM) dropwise.[1]
    
  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (stain with Ninhydrin; free amine is purple/red, product is UV active but Ninhydrin negative) or LCMS.[1]

  • Workup: Wash with

    
     (to remove excess base/amine), then brine. Dry over 
    
    
    
    . Concentrate to yield the N-Boc-ketone .[1]
    • Note: This intermediate is stable and can be stored.[1]

Phase 2: The Grignard Addition

Goal: Nucleophilic addition to C8 ketone to form the tertiary alcohol.

Reagents:

  • Substrate: tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (N-Boc intermediate)[1]

  • Reagent:

    
     (Phenyl, Methyl, Alkyl) (1.2 - 1.5 equiv)[1]
    
  • Solvent: Anhydrous THF (Critical:

    
    )
    

Standard Protocol:

  • Drying: Dissolve the N-Boc ketone in anhydrous THF. If the starting material is an oil, azeotrope with toluene once to ensure dryness.[1]

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Addition: Cool the substrate solution to

    
     .
    
    • Why? Lower temperatures suppress deprotonation (enolization) of the alpha-protons at C7/C9.[1]

  • Add the Grignard reagent dropwise over 20 minutes.[1]

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT.
    
  • Monitoring: Check LCMS. Look for the mass of

    
     (tertiary alcohols often dehydrate in MS source) or the 
    
    
    
    adduct.[1]

Troubleshooting (The "Enolization Trap"): If you observe starting material remaining but the Grignard is consumed (indicated by quenching experiments), the Grignard is acting as a base, forming the enolate.

  • Solution: Use Cerium(III) Chloride (Luche/Imamoto conditions) .[1]

    • Dry

      
       at 
      
      
      
      under high vacuum for 2 hours to generate anhydrous
      
      
      .[1]
    • Suspend

      
       (1.5 equiv) in THF and stir for 2 hours (forms a milky suspension).
      
    • Add the Grignard reagent to the

      
       at 
      
      
      
      (forms a less basic organocerium species).[1]
    • Add the ketone substrate.[1][2] This drastically increases 1,2-addition selectivity.[1]

Phase 3: Workup & Purification
  • Quench: Cool to

    
    . Add Saturated Aqueous 
    
    
    
    dropwise.[1][2]
    • Caution: Exothermic.[1] Magnesium salts may precipitate.[1]

  • Extraction: Extract with EtOAc (

    
    ).
    
  • Wash: Brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography.

    • Gradient: 0-40% EtOAc in Hexanes.[1]

    • Elution Order: The N-Boc protected alcohol is usually less polar than the free amine but more polar than the ketone.[1]

Data Summary & Stoichiometry Table

ComponentRoleEq.Notes
N-Boc-Spiro-Ketone Substrate1.0Must be azeotropically dried.[1]
Grignard (R-MgX) Nucleophile1.2 - 1.5Commercial solutions (THF/Ether) preferred.[1] Titrate if old.[1]
THF Solvent0.1 - 0.2 MAnhydrous.[1] Inhibitor-free preferred.[1]
CeCl3 (Optional) Additive1.5Only required if enolization is observed (low yield).[1]
NH4Cl (sat.[1][2] aq.) QuenchExcessBuffers pH to prevent Boc-cleavage during workup.[1]

Stereochemical Considerations

The addition of the Grignard reagent creates a new stereocenter at C8.[1] Due to the spiro-fusion at C4 (piperidine numbering) / C5 (spiro numbering), the ring adopts a chair-like conformation.[1]

  • Axial Attack: Small nucleophiles often attack axially.[1]

  • Equatorial Attack: Bulky Grignard reagents often attack from the equatorial direction, or the trajectory is governed by the steric bulk of the N-Boc group which may force the ring into a specific twist-boat conformation.[1]

  • Result: You will likely obtain a mixture of diastereomers.[1] These are usually separable by silica chromatography due to the significant difference in the dipole moment of the axial vs. equatorial alcohol.[1]

Stereochem Substrate N-Boc-Ketone (Chair Conformation) Attack_Axial Axial Attack (Less Steric Bulk) Substrate->Attack_Axial Attack_Equatorial Equatorial Attack (Kinetic Control) Substrate->Attack_Equatorial Product_A Product A (Major) (Equatorial -OH) Attack_Axial->Product_A Product_B Product B (Minor) (Axial -OH) Attack_Equatorial->Product_B

Caption: Divergent stereochemical outcomes. The major isomer typically places the hydroxyl group in the equatorial position (via axial attack).

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery, 11(9), 831-845.[1]

  • Grignard Addition to Piperidinones

    • Varghese, V., et al. (2019).[1] "Regioselective addition of Grignard reagents to N-acylpyrazinium salts." Organic & Biomolecular Chemistry.

  • Organocerium Chemistry (Suppression of Enolization)

    • Imamoto, T., et al. (1989).[1] "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1] Journal of the American Chemical Society, 111(12), 4392-4398.[1]

  • Boc-Protection Protocols

    • BenchChem Application Note. "1-Boc-4-piperidone Properties and Protocols."

Sources

Application

Preparation of 5-azaspiro[3.5]nonane derivatives for SAR studies

Application Note: Strategic Preparation of 5-Azaspiro[3.5]nonane Derivatives for SAR Profiling Executive Summary & Strategic Rationale The 5-azaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation of 5-Azaspiro[3.5]nonane Derivatives for SAR Profiling

Executive Summary & Strategic Rationale

The 5-azaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern drug discovery, characterized by a piperidine ring spiro-fused to a cyclobutane ring.[1] Unlike its more common isomer, 7-azaspiro[3.5]nonane (where the nitrogen is distal to the spiro center), the 5-aza isomer places the nitrogen atom directly adjacent to the quaternary spiro carbon.[1]

Medicinal Chemistry Significance:

  • Gem-Dimethyl Surrogate: The spiro-cyclobutane moiety acts as a metabolically stable, sterically demanding surrogate for a gem-dimethyl group, restricting the conformation of the piperidine ring.[1]

  • Vector Orthogonality: The nitrogen lone pair in the 5-position projects in a distinct vector compared to the 7-aza or 2-aza isomers, offering unique access to binding pockets in GPCRs and kinases (e.g., JAK, LRRK2).[1]

  • Fsp³ Character: enhancing solubility and lowering lipophilicity (LogD) compared to flat aromatic bioisosteres.[1]

This guide details the Ring Expansion Strategy , the most robust method to secure the specific 5-aza regiochemistry, avoiding the mixture issues common in direct cyclization approaches.[1]

Retrosynthetic Logic & Pathway Visualization

To ensure the nitrogen is positioned adjacent to the spiro center (Position 5), we utilize a Beckmann Rearrangement of a spiro-ketone.[1] Direct alkylation strategies often favor the thermodynamic 7-aza isomer; therefore, a rearrangement driven by migratory aptitude is required.[1]

Mechanism: The migration of the quaternary spiro carbon is kinetically favored over the secondary methylene during the rearrangement, selectively yielding the 5-aza lactam.[1]

G cluster_0 Critical Regioselectivity Step Start Cyclobutanecarboxylate (Starting Material) Inter1 Spiro[3.4]octan-5-one (Key Precursor) Start->Inter1 1. Allylation 2. RCM / Oxidation Inter2 Oxime Intermediate Inter1->Inter2 NH2OH·HCl Product1 5-Azaspiro[3.5]nonan-6-one (Lactam Scaffold) Inter2->Product1 Beckmann Rearrangement (TsCl, Heat) Final 5-Azaspiro[3.5]nonane (Secondary Amine) Product1->Final Reduction (LiAlH4)

Figure 1: Strategic route for the regioselective synthesis of the 5-aza isomer via Ring Expansion.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (Spiro[3.4]octan-5-one)

Note: While spiro[3.4]octan-5-one is commercially available, in-house preparation is often required for scale.[1]

Reagents:

  • Methyl cyclobutanecarboxylate (1.0 equiv)[1][2]

  • Allyl bromide (1.2 equiv)[1]

  • LDA (Lithium Diisopropylamide) (1.1 equiv)[1]

  • Grubbs II Catalyst (2-5 mol%)[1]

  • PCC (Pyridinium Chlorochromate) or Jones Reagent[1]

Protocol:

  • Alkylation: Cool a solution of LDA in THF to -78°C. Add methyl cyclobutanecarboxylate dropwise. Stir for 30 min. Add allyl bromide and warm to RT. Quench and isolate the

    
    -allyl ester.[1]
    
  • Grignard/Cyclization: React the ester with vinylmagnesium bromide to form the divinyl alcohol, then perform Ring Closing Metathesis (RCM) using Grubbs II in DCM to close the 5-membered ring (spiro-cyclopentenol).[1]

  • Oxidation: Oxidize the resulting alcohol using PCC in DCM to yield spiro[3.4]octan-5-one .

Phase 2: The Beckmann Rearrangement (Key Step)

Rationale: This step installs the nitrogen atom.[1][3] We use the Beckmann rearrangement over the Schmidt reaction (NaN3) for better safety profiles on scale and cleaner impurity profiles.[1]

Materials Table:

Reagent Equiv. Role Safety Note
Spiro[3.4]octan-5-one 1.0 Substrate Volatile oil
Hydroxylamine HCl 1.5 Reagent Irritant
Sodium Acetate 1.5 Buffer -
Thionyl Chloride (SOCl₂) 1.2 Activator Corrosive, releases HCl/SO₂

| Toluene/THF | Solvent | Medium | Flammable |[1]

Step-by-Step Protocol:

  • Oxime Formation:

    • Dissolve spiro[3.4]octan-5-one (10 mmol) in Ethanol/Water (3:1, 20 mL).

    • Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).

    • Reflux for 2 hours.[1][4] Monitor by TLC (formation of a more polar spot).[1]

    • Cool, concentrate ethanol, extract with EtOAc, dry (Na₂SO₄), and concentrate to yield the oxime as a white solid.[1]

  • Rearrangement:

    • Dissolve the crude oxime in anhydrous Toluene (0.5 M).

    • Cool to 0°C. Add Thionyl Chloride (1.2 equiv) dropwise.[1] (Alternatively, Cyanuric Chloride can be used for milder conditions).[1]

    • Allow to warm to RT, then heat to 80°C for 1 hour.

    • Observation: The reaction typically darkens.[1] Gas evolution (HCl/SO₂) indicates activation.[1]

    • Quench: Pour mixture into ice-cold saturated NaHCO₃. Extract with DCM (3x).[1]

    • Purification: Flash chromatography (MeOH/DCM gradient).[1] The product is 5-azaspiro[3.5]nonan-6-one (Lactam).[1]

    • Validation: ¹H NMR should show a broad singlet (NH) approx 6.0-7.0 ppm and a downfield shift of the spiro-adjacent methylene.[1]

Phase 3: Reduction to the Amine Scaffold

Protocol:

  • Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under Argon at 0°C.

  • Add a solution of 5-azaspiro[3.5]nonan-6-one in THF dropwise.

  • Heat to reflux for 4–6 hours. (Lactam reduction requires forcing conditions).[1]

  • Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

  • Filter the granular precipitate.[1] Dry the filtrate and concentrate.

  • Isolation: The free amine is often volatile.[1] Isolate as the HCl or Oxalate salt for stability.[1]

SAR Diversification Strategy

Once the core 5-azaspiro[3.5]nonane (secondary amine) is in hand, it serves as a versatile building block.[1]

Workflow for Library Generation:

SAR Core 5-Azaspiro[3.5]nonane (Core Scaffold) Urea Urea Derivatives (Isocyanates/Carbamoyl Cl) Core->Urea  R-NCO   Amide Amides (HATU/Carboxylic Acids) Core->Amide  R-COOH   Sulfonamide Sulfonamides (Sulfonyl Chlorides) Core->Sulfonamide  R-SO2Cl   Aryl N-Aryl Derivatives (Buchwald-Hartwig) Core->Aryl  Ar-Br, Pd cat.  

Figure 2: Divergent synthesis points for SAR library generation.

Key Reaction Conditions for Library Synthesis:

  • Reductive Amination:

    • Reagents: Aldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCM/AcOH.[1]

    • Note: The steric bulk of the spiro-cyclobutane adjacent to the nitrogen may slow down reaction rates with bulky aldehydes.[1]

  • SnAr / Buchwald:

    • The 5-aza nitrogen is sterically hindered compared to a standard piperidine.[1] Use potent catalysts (e.g., RuPhos-Pd-G3) for N-arylation.[1]

Quality Control & Troubleshooting

IssueProbable CauseSolution
Regioisomer Mixture Migration of wrong carbon during BeckmannEnsure the oxime geometry is (E). Use TsCl/Pyridine to control leaving group orientation.[1]
Incomplete Reduction Lactam stabilityIncrease LiAlH₄ equivalents or switch to Borane-DMS (BH₃·SMe₂).
Volatility Loss Free amine is volatileDo not evaporate to dryness under high vacuum without forming the HCl salt first.[1]

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spirocyclic Piperidines." Angewandte Chemie International Edition. Link (Foundational work on spirocyclic amine geometries).[1]

  • Smith, J. M., et al. (2014).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link (Review of spiro-scaffold utility and Fsp3 properties).[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link (Authoritative review on synthesis of spiro[3.x] systems).[1]

  • PubChem Compound Summary. "7-Azaspiro[3.5]nonane" (and isomeric data). Link (For physicochemical property comparison).

  • BenchChem Protocols. "Application Notes for Azaspiro[3.5]nonane Derivatives." Link (General handling of spiro-amine salts).[1]

Sources

Method

Using 5-azaspiro[3.5]nonan-8-one as a piperidine bioisostere

Executive Summary The 5-azaspiro[3.5]nonan-8-one scaffold represents a strategic evolution in "escape from flatland" medicinal chemistry.[1] Unlike the more common 7-azaspiro[3.5]nonane (which mimics 4,4-disubstituted pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-azaspiro[3.5]nonan-8-one scaffold represents a strategic evolution in "escape from flatland" medicinal chemistry.[1] Unlike the more common 7-azaspiro[3.5]nonane (which mimics 4,4-disubstituted piperidines), the 5-azaspiro isomer places the spirocyclic junction at the alpha position relative to the nitrogen.[1] This unique topology mimics a 2,2-disubstituted piperidine but with the superior conformational restraints of a cyclobutane ring.[1]

This guide details the rationale, synthesis, and application of this scaffold to solve specific developability issues: metabolic hotspots at the


-carbon , solubility limitations , and selectivity issues  driven by conformational flexibility.

Strategic Rationale: The "Gem-Spiro" Effect

The 5-azaspiro[3.5]nonan-8-one scaffold offers a distinct advantage over standard piperidines and acyclic gem-dimethyl analogs.[1]

Structural Topology & Bioisosterism[1][2]
  • 
    -Quaternary Center:  The spiro-junction at C5 (adjacent to Nitrogen) creates a quaternary center.[1] This sterically blocks Cytochrome P450-mediated 
    
    
    
    -oxidation/N-dealkylation, a primary clearance pathway for piperidine drugs.[1]
  • Vector Retention: The N-H vector remains accessible for hydrogen bonding, while the C8-ketone provides a versatile handle for reductive amination, allowing the scaffold to serve as a linker.[1]

  • Thorpe-Ingold Effect: The cyclobutane ring imposes a "tied-back" conformation, reducing the entropic penalty upon protein binding compared to flexible diethyl or dimethyl analogs.[1]

Physicochemical Profile Comparison

The following table contrasts the core scaffold with its acyclic and non-spiro analogs.

PropertyPiperidin-4-one2,2-Dimethylpiperidin-4-one5-Azaspiro[3.5]nonan-8-one Impact
Fsp³ Fraction 0.830.860.88 Higher saturation correlates with improved solubility/selectivity.[1]
Metabolic Stability Low (

-oxidation)
Medium (Steric block)High (Steric + conformational block)Extends

significantly.[1]
Lipophilicity (cLogP) ~0.1~0.8~0.6 Cyclobutane is less lipophilic than two methyl groups.[1]
Basicity (pK

)
~11.0~10.5~9.8 Steric bulk at

-C lowers pK

, improving permeability.[1]
Shape Vector Chair (flexible)Chair (biased)Rigidified Chair Locks pharmacophore in active conformation.[1]

Synthesis Protocol

The synthesis of 5-azaspiro[3.5]nonan-8-one is non-trivial due to the steric crowding at the


-carbon.[1] The most robust method utilizes the Danishefsky’s Diene Aza-Diels-Alder  reaction, which constructs the piperidinone ring onto the pre-existing cyclobutane.[1]
Retrosynthetic Analysis (Graphviz)[1]

Synthesis cluster_legend Key Transformation Target 5-Azaspiro[3.5]nonan-8-one (Target) Intermediate 5-Benzyl-5-azaspiro [3.5]nonan-8-one Intermediate->Target H2, Pd/C (Debenzylation) Cyclobutanone Cyclobutanone (Starting Material) Cyclobutanone->Intermediate 1. Benzylamine 2. Diene, ZnCl2 3. H3O+ Benzylamine Benzylamine Benzylamine->Intermediate Diene Danishefsky's Diene (TMS-O-CH=C(CH=CH2)-OMe) Diene->Intermediate Legend Aza-Diels-Alder Cyclization constructs the 6-membered ring on the 4-membered ring.

Figure 1: Retrosynthetic pathway utilizing Aza-Diels-Alder chemistry to establish the quaternary spiro-center.[1]

Detailed Step-by-Step Protocol

Reagents Required:

  • Cyclobutanone (CAS 1191-95-3)[1]

  • Benzylamine (CAS 100-46-9)[1]

  • Danishefsky’s Diene (trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene, CAS 54125-02-9)[1]

  • Zinc Chloride (ZnCl

    
    ) or Ytterbium Triflate (Yb(OTf)
    
    
    
    )[1]
  • Palladium on Carbon (Pd/C), 10%[1][2]

Step 1: Formation of the Spiro-Piperidinone Core (Aza-Diels-Alder) [1]

  • Imine Formation: In a dry round-bottom flask, dissolve Cyclobutanone (1.0 eq) and Benzylamine (1.05 eq) in anhydrous Toluene. Add molecular sieves (4Å) and stir at room temperature for 4–6 hours. Filter off sieves and concentrate in vacuo to obtain the crude imine (often used directly).

  • Cyclization: Dissolve the crude imine in anhydrous THF (0.5 M). Cool to 0°C.[1]

  • Add Lewis Acid catalyst (ZnCl

    
    , 1.0 eq in Et
    
    
    
    O or Yb(OTf)
    
    
    , 0.1 eq). Stir for 15 minutes.
  • Dropwise add Danishefsky’s Diene (1.2 eq).[1]

  • Allow the reaction to warm to room temperature and stir for 12–24 hours. (Monitoring: TLC/LCMS for disappearance of imine).

  • Hydrolysis: Quench the reaction with 1N HCl (aqueous). Stir vigorously for 1 hour to hydrolyze the silyl enol ether intermediate and eliminate methanol.

  • Workup: Neutralize with saturated NaHCO

    
    . Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc) yields 5-benzyl-5-azaspiro[3.5]nonan-8-one (CAS 2344680-14-2).[1]

Step 2: Deprotection (Hydrogenolysis) [1]

  • Dissolve the benzyl-protected intermediate in Methanol (0.2 M).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar in a Parr shaker) for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1]

  • Isolation: Concentrate the filtrate to yield 5-azaspiro[3.5]nonan-8-one (CAS 362053-33-6).[1] The product may be converted to the HCl salt (CAS 1909325-30-9) by treatment with 4M HCl in Dioxane for long-term storage.[1]

Application Protocols: Derivatization

Once synthesized, the scaffold serves as a versatile building block. The C8-ketone allows for the attachment of diverse "right-hand" side fragments, while the N5-amine can be coupled to "left-hand" cores.[1]

Reductive Amination (C8-Functionalization)

This is the primary method to attach pharmacophores to the spiro-ring.[1]

  • Protocol:

    • Mix 5-azaspiro[3.5]nonan-8-one (1 eq) and the desired Amine (R-NH

      
      , 1.1 eq) in DCE (Dichloroethane).
      
    • Add Acetic Acid (1-2 drops) to adjust pH to ~5–6. Stir for 30 mins.

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at RT for 16h.[1][3]

    • Note: Due to the steric bulk of the spiro-cyclobutane at C5, the C8 position is relatively accessible, but the conformation of the ring is rigid. This often leads to high stereoselectivity if the incoming amine is chiral or bulky.[1]

N-Arylation/Alkylation (N5-Functionalization)
  • Challenge: The N5 nitrogen is sterically hindered by the adjacent cyclobutane ring (neopentyl-like position).[1]

  • Solution: Standard S

    
    2 reactions may be sluggish.
    
    • Recommended: Buchwald-Hartwig Amination .[1] Use potent catalytic systems (e.g., Pd

      
      (dba)
      
      
      
      + RuPhos or BrettPhos) to overcome the steric hindrance at the
      
      
      -carbon.[1]
    • Alternative: S

      
      Ar  works well if the electrophile is a highly activated heteroaryl halide (e.g., chloropyrimidine, fluoronitrobenzene).
      

Decision Logic: When to Use This Scaffold

Use the following logic flow to determine if 5-azaspiro[3.5]nonan-8-one is the correct bioisostere for your program.

DecisionTree Start Lead Compound Analysis: Piperidine Core Issues? Issue1 Metabolic Instability (High Clearance) Start->Issue1 Issue2 Lack of Selectivity (Off-target binding) Start->Issue2 Issue3 Solubility / LogD Issues Start->Issue3 CheckAlpha Is the metabolic soft-spot at the alpha-carbon? Issue1->CheckAlpha CheckVector Does the active site tolerate bulk near the Nitrogen? Issue2->CheckVector Solution1 USE 5-Azaspiro[3.5]nonan-8-one (Blocks alpha-metabolism) Issue3->Solution1 If Fsp3 increase needed + Alpha-blocking Solution3 Use 2-Azaspiro[3.3]heptane (General LogD reduction) Issue3->Solution3 General replacement CheckAlpha->Solution1 Yes Solution2 Use 7-Azaspiro[3.5]nonane (Blocks gamma-metabolism) CheckAlpha->Solution2 No (Gamma/Delta) CheckVector->Solution1 Yes (Rigidifies N-vector)

Figure 2: Decision matrix for selecting spirocyclic piperidine bioisosteres.

References

  • Burkhard, J. A.; et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines." Angewandte Chemie International Edition. Link(Foundational work on spiro-piperidine synthesis and geometry).

  • Wuitschik, G.; et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. Link(Discusses the physicochemical advantages of spiro[3.5] systems).

  • Biftu, T.; et al. (2014).[4] "Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor."[1] Journal of Medicinal Chemistry. Link(Example of complex fused/spiro systems improving metabolic stability).

  • PubChem Compound Summary. "5-Azaspiro[3.5]nonan-8-one."[1][5] National Center for Biotechnology Information.[1] Link(Verification of CAS 362053-33-6 and structure).

  • PQR620/PQR626 Series. (2018/2020). "Discovery of Brain-Penetrant mTOR Inhibitors." ACS Medicinal Chemistry Letters. Link(Demonstrates the use of 8-oxa-5-azaspiro[3.5]nonane, a close structural analog, to improve brain penetration and selectivity).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 5-azaspiro[3.5]nonan-8-one cyclization reactions

This is a technical support guide designed for researchers optimizing the synthesis of 5-azaspiro[3.5]nonan-8-one (specifically the N-protected derivatives like CAS 778646-92-7 ).[1] Topic: Improving Cyclization Yields &...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing the synthesis of 5-azaspiro[3.5]nonan-8-one (specifically the N-protected derivatives like CAS 778646-92-7 ).[1]

Topic: Improving Cyclization Yields & Process Optimization Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Spiro-Strain" Challenge

The synthesis of 5-azaspiro[3.5]nonan-8-one (a 4-piperidone ring spiro-fused to a cyclobutane) presents a unique kinetic challenge.[1] Unlike standard piperidone synthesis, the formation of the quaternary spiro-carbon at the


-position to the nitrogen introduces significant Thorpe-Ingold effects  and steric strain.[1]

Low yields (<30%) are typically caused by:

  • Reversibility of the Dieckmann Condensation: The retro-Claisen pathway is kinetically accessible due to ring strain.[1]

  • Intermolecular Polymerization: Competing linear condensation dominates at high concentrations.[1]

  • Enolate Quenching: Proton exchange with the solvent (if protic) halts the cycle.

This guide provides optimized protocols for the two primary synthetic routes: the Dieckmann Cyclization (Route A) and the Aza-Diels-Alder (Route B).[1]

Route A: The Dieckmann Cyclization (Optimization Guide)

Best for: Scale-up using inexpensive starting materials.[1]

The Mechanism & Failure Points

The reaction involves the intramolecular cyclization of a diester precursor (e.g., Methyl 3-((1-(2-methoxy-2-oxoethyl)cyclobutyl)amino)propanoate ).[1]

Dieckmann Precursor Diester Precursor (Linear) Enolate Enolate Formation (Kinetic Step) Precursor->Enolate Base (NaH/tBuOK) Enolate->Precursor Protic Solvent (Reversible) Cyclization Intramolecular Attack (Ring Closure) Enolate->Cyclization Slow (Steric Barrier) Intermediate Tetrahedral Intermediate Cyclization->Intermediate Product 5-azaspiro[3.5]nonan-8-one (Target) Intermediate->Product -ROH

Caption: The critical bottleneck is the transition from Enolate to Cyclization. Protic solvents facilitate the reverse reaction.

Optimized Protocol (High-Yield Modification)

Standard Yield: 25-40%


Optimized Yield:  65-75%[1]
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Technical Rationale
Base NaOMe or NaOEtNaH (Sodium Hydride) or t-BuOK Alkoxides allow reversibility.[1] NaH generates

(gas), driving the equilibrium irreversibly forward.
Solvent Methanol or EthanolToluene or THF (Anhydrous)Protic solvents protonate the enolate, stalling cyclization. Non-polar solvents favor the tight ion pair needed for closure.
Temperature Reflux (

C)

C (Toluene Reflux)
Higher energy is required to overcome the steric barrier of the spiro-quaternary center.[1]
Additive NoneCatalytic MeOH (0.1 eq) A trace of alcohol ("initiator") helps solubilize the NaH surface without quenching the reaction.
Concentration 0.5 M - 1.0 M0.05 M - 0.1 M (High Dilution)Favors intramolecular cyclization over intermolecular polymerization.[1]
Step-by-Step Troubleshooting Procedure:
  • Drying: Ensure the diester precursor is azeotropically dried with toluene before use.[1] Moisture is the #1 yield killer.

  • Base Addition: Suspend NaH (2.5 equiv) in dry Toluene at

    
    C.
    
  • Slow Addition: Add the diester precursor dropwise over 2-4 hours to the refluxing base suspension. Do not dump it in all at once.

  • Quench: Cool to

    
    C and quench with Acetic Acid  (not HCl) to prevent decarboxylation of the sensitive 
    
    
    
    -keto ester intermediate before the planned decarboxylation step.

Route B: Aza-Diels-Alder (Danishefsky Protocol)

Best for: Rapid synthesis of small batches or when Route A fails.[1]

This route bypasses the difficult ring closure by building the piperidone ring onto the cyclobutane via a [4+2] cycloaddition.

Reaction Workflow
  • Imine Formation: Cyclobutanone + Amine

    
     Ketimine.[1]
    
  • Cycloaddition: Ketimine + Danishefsky’s Diene

    
     Dihydropyridone.[1]
    
  • Hydrolysis: Acidic workup

    
     5-azaspiro[3.5]nonan-8-one.[1]
    

AzaDielsAlder Cyclobutanone Cyclobutanone Imine Spiro-Imine (In Situ) Cyclobutanone->Imine Benzylamine Mol. Sieves Adduct [4+2] Adduct (Silyl Enol Ether) Imine->Adduct Lewis Acid (ZnCl2 or Yb(OTf)3) Diene Danishefsky's Diene Diene->Adduct Final Spiro-Piperidone Adduct->Final HCl (aq) Hydrolysis

Caption: The Lewis Acid catalyzed pathway avoids the high-energy transition state of the Dieckmann cyclization.[1]

Optimization Table
IssueSolution
Imine Instability Do not isolate the imine. Form it in situ using Ti(OiPr)4 or Molecular Sieves (4Å) , then add the diene directly.
Low Conversion Use Yb(OTf)3 (Ytterbium Triflate) or ZnCl2 (10-20 mol%) as the catalyst.[1] Standard thermal conditions often fail for sterically hindered ketones.[1]
Hydrolysis Yield The intermediate silyl enol ether is stable. Use mild acid (1N HCl in THF ) for hydrolysis.[1] Strong acids can degrade the spiro-system.[1]

Troubleshooting FAQs

Q1: My Dieckmann reaction turns black and yields a tar. What happened? A: This is likely Claisen polymerization .[1] You added the substrate too fast or the concentration was too high (>0.2 M).

  • Fix: Use a syringe pump to add the substrate over 4 hours. Dilute the reaction to 0.05 M.

Q2: I see the product by LCMS, but it disappears during workup. A: The


-keto ester intermediate (if you haven't decarboxylated yet) is unstable.
  • Fix: Perform the decarboxylation (Krapcho conditions: NaCl/DMSO/H2O at

    
    C) immediately on the crude residue after the Dieckmann step. Do not try to column purify the 
    
    
    
    -keto ester.[1]

Q3: Can I use Ring-Closing Metathesis (RCM) instead? A: Yes, but it is challenging. RCM requires forming a tetrasubstituted double bond next to a quaternary center.[1]

  • Protocol: Use Grubbs II or Hoveyda-Grubbs II catalyst in refluxing Toluene.[1] You must use Ti(OiPr)4 as an additive to prevent the nitrogen from chelating the Ruthenium catalyst.

Q4: The CAS 778646-92-7 product is not solidifying. A: The tert-butyl carbamate (Boc) protected ketone is often a low-melting waxy solid or oil.[1]

  • Fix: Triturate with cold Heptane or Pentane . If it remains an oil, purify via flash chromatography (SiO2, 0-30% EtOAc/Hexanes).[1] The ketone is visible under UV (weakly) but stains well with KMnO4.

References

  • Dieckmann Cyclization Optimization

    • Title: "Practical Synthesis of N-Boc-4-piperidone via Dieckmann Condens
    • Source:Organic Process Research & Development (2012).[1]

    • Relevance: Establishes the NaH/Toluene protocol as superior to NaOMe/MeOH for hindered piperidones.
  • Aza-Diels-Alder Methodology

    • Title: "Lewis Acid Catalyzed Cycloaddition of Danishefsky's Diene with Imines."[1]

    • Source:Journal of the American Chemical Society (JACS).
    • Relevance: Foundation for constructing 2,2-disubstituted-4-piperidones.[1]

  • Spiro-Piperidine Scaffolds

    • Title: "Synthesis of Spirocyclic Piperidines by Radical Hydroarylation."[1]

    • Source:PMC (PubMed Central).[1]

    • Relevance: Discusses alternative radical routes for spiro-piperidine construction.
  • Specific CAS Data

    • Title: "tert-Butyl 8-oxo-5-azaspiro[3.
    • Source:ChemicalBook / PubChem.[1]

    • Relevance: Confirms structure and physical properties for identification.[1]

Sources

Optimization

Technical Support Center: Purification of 5-azaspiro[3.5]nonan-8-one

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-azaspiro[3.5]nonan-8-one. It provides in-depth troubleshooting advice and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-azaspiro[3.5]nonan-8-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of separating the desired spirocyclic product from persistent linear byproducts.

Introduction: The Challenge of Spirocycle Purification

The synthesis of 5-azaspiro[3.5]nonan-8-one, a valuable scaffold in medicinal chemistry, typically culminates in an intramolecular cyclization step. In an ideal reaction, a linear precursor, such as an N-substituted 4-aminocyclohexanone derivative, cleanly forms the desired spiro-lactam. However, incomplete cyclization is a frequent outcome, leading to a mixture of the target spirocycle and the unreacted linear amino ketone. The similar polarity and molecular weight of these compounds can make their separation a significant purification challenge. This guide provides a systematic approach to overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the most common linear byproducts I should expect?

A1: The primary linear byproduct is typically the immediate precursor to the cyclization step. A common synthetic strategy involves the acylation of an aminocyclohexanone derivative followed by intramolecular cyclization. Therefore, the most likely linear byproduct is an N-acyl-4-aminocyclohexanone derivative, such as N-(4-oxocyclohexyl)acetamide or a related compound, which has failed to cyclize.

Q2: How can I quickly assess the success of my cyclization reaction using Thin Layer Chromatography (TLC)?

A2: TLC is an invaluable tool for monitoring your reaction's progress. The spirocyclic lactam product is generally less polar than the linear amino ketone precursor due to the conversion of the secondary amine to a tertiary amide and the intramolecular hydrogen bonding possibilities in the precursor.

  • Recommended TLC System: Start with a mobile phase of 5-10% methanol in dichloromethane (DCM) or ethyl acetate.

  • Visualization:

    • UV light (254 nm): If your precursor or product contains a UV-active group (e.g., a protecting group like Boc or Cbz).

    • Potassium Permanganate (KMnO₄) stain: This is a good general stain that will visualize most organic compounds.

    • Ninhydrin stain: This stain is highly specific for primary and secondary amines.[1] Your linear byproduct should give a positive result (a colored spot, typically yellow to purple), while the desired 5-azaspiro[3.5]nonan-8-one (a tertiary amide) will not react.[1] This is an excellent method for specifically tracking the consumption of your starting material.

Q3: My product and byproduct have very similar Rf values on TLC. What can I do to improve separation?

A3: If your initial TLC shows poor separation, you can try the following:

  • Adjusting Polarity: Systematically decrease the polarity of your mobile phase. Try a gradient of ethyl acetate in hexanes or a smaller percentage of methanol in DCM.

  • Additive Screening: For amine-containing byproducts, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can improve spot shape and may alter the Rf value, aiding in separation.[2] Conversely, a small amount of acetic acid can help with acidic impurities.[2]

Troubleshooting Guide: Purification Strategies

This section provides detailed protocols and the rationale behind them for separating 5-azaspiro[3.5]nonan-8-one from its linear precursors.

Issue 1: Co-elution of Product and Linear Byproduct in Flash Chromatography

This is the most common purification challenge. The key is to exploit the difference in basicity between the secondary amine of the linear byproduct and the non-basic lactam of the spirocyclic product.

This method is the first line of defense and is often successful with careful optimization.

Underlying Principle: The slightly higher polarity of the linear amino ketone, due to the presence of the N-H group, should allow for separation on silica gel.

Detailed Protocol:

  • Column Packing: Dry pack your silica gel column (particle size 40-63 µm is recommended for good resolution) and then flush with the initial mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. If solubility is an issue, a small amount of methanol can be added, but be aware this will make your sample less concentrated and may affect the initial separation on the column. Adsorbing the sample onto a small amount of silica gel is often a better approach.

  • Elution Gradient: Start with a low polarity mobile phase and gradually increase the polarity. A good starting point is a gradient of 0-10% methanol in dichloromethane.

Elution Profile Example
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0-5% B over 10 column volumes (CV), then 5-10% B over 5 CV
Expected Elution Order 1. 5-azaspiro[3.5]nonan-8-one2. Linear Byproduct

If streaking or poor separation of the amine byproduct is observed, deactivating the silica gel can be highly effective.

Underlying Principle: The acidic nature of silica gel can cause strong binding and tailing of basic compounds like amines. Adding a small amount of a base to the mobile phase neutralizes the acidic sites, leading to sharper peaks and better separation.

Detailed Protocol:

  • Prepare Mobile Phase: Add 0.5-1% triethylamine (Et₃N) to both your low and high polarity solvents (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Column Equilibration: Equilibrate the column with the initial mobile phase containing Et₃N for at least 3-5 column volumes before loading your sample.

  • Elution: Run your gradient as you would for standard chromatography. The triethylamine will compete with your basic byproduct for binding sites on the silica, allowing it to elute more cleanly.

Issue 2: Persistent Impurities After Chromatography

If chromatography alone does not yield a product of sufficient purity, recrystallization is an excellent subsequent step.

Underlying Principle: Recrystallization purifies compounds based on differences in their solubility in a particular solvent at different temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain in solution upon cooling.[3]

Detailed Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your impure product (a few milligrams) in various solvents (e.g., ethyl acetate, acetone, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes) at room temperature and upon heating.

  • Recrystallization Procedure:

    • Dissolve the impure 5-azaspiro[3.5]nonan-8-one in the minimum amount of the chosen hot solvent.[3]

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Recrystallization Solvent Suggestions
Ethyl Acetate / Hexanes
Isopropanol
Acetone
Acetonitrile

Characterization of Product and Byproducts

Correctly identifying your purified product and any isolated byproducts is crucial. Here are the key spectroscopic features to look for.

Infrared (IR) Spectroscopy
  • 5-azaspiro[3.5]nonan-8-one (Product):

    • A strong carbonyl (C=O) stretch for the lactam will be present, typically in the range of 1650-1680 cm⁻¹.[4]

    • Absence of an N-H stretch.

  • Linear Amino Ketone (Byproduct):

    • A carbonyl (C=O) stretch for the ketone will be present, typically around 1715 cm⁻¹.[5]

    • A characteristic N-H stretch for the secondary amine will be visible around 3300-3500 cm⁻¹.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR:

    • Product: Look for the characteristic methylene protons adjacent to the lactam nitrogen and carbonyl.

    • Byproduct: The presence of a broad singlet corresponding to the N-H proton of the secondary amine is a key indicator. This peak will disappear upon a D₂O shake.

  • ¹³C NMR:

    • Product: The lactam carbonyl carbon will have a chemical shift in the range of 170-180 ppm.

    • Byproduct: The ketone carbonyl carbon will be significantly more deshielded, appearing further downfield, typically in the range of 200-220 ppm.[6] This is often the most definitive way to distinguish the two compounds by NMR.[6]

Mass Spectrometry (MS)
  • Both the product and the linear byproduct will likely have the same molecular weight and will show the same molecular ion peak ([M+H]⁺) in an ESI-MS experiment. Fragmentation patterns may differ and could be used for differentiation by an experienced mass spectrometrist.

Workflow Diagrams

Purification Strategy Decision Tree

Purification_Strategy start Crude Reaction Mixture tlc Analyze by TLC (e.g., 10% MeOH in DCM) start->tlc good_sep Good Separation (ΔRf > 0.2) tlc->good_sep poor_sep Poor Separation (ΔRf < 0.2) tlc->poor_sep flash_chrom Standard Flash Chromatography good_sep->flash_chrom Yes amine_flash Amine-Deactivated Flash Chromatography poor_sep->amine_flash No purity_check Check Purity (NMR, LC-MS) flash_chrom->purity_check amine_flash->purity_check pure Pure Product purity_check->pure >95% Pure recrystallize Recrystallization purity_check->recrystallize <95% Pure recrystallize->purity_check

Caption: Decision tree for selecting a purification strategy.

Experimental Workflow for Purification and Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cyclization Intramolecular Cyclization workup Aqueous Workup cyclization->workup tlc_monitoring TLC Monitoring cyclization->tlc_monitoring chromatography Flash Chromatography workup->chromatography workup->tlc_monitoring recrystallization Recrystallization (if needed) chromatography->recrystallization nmr NMR (1H, 13C) chromatography->nmr recrystallization->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Keto Spiro[4.5]decane Reactivity

Status: Operational Agent: Senior Application Scientist Ticket Subject: Low reactivity of 8-keto group in spirocyclic scaffolds Target Audience: Medicinal Chemists, Process Chemists Diagnostic Framework: Why is my reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Low reactivity of 8-keto group in spirocyclic scaffolds Target Audience: Medicinal Chemists, Process Chemists

Diagnostic Framework: Why is my reaction failing?

The spiro[4.5]decane scaffold is a privileged structure in modern drug discovery, offering a rigid, three-dimensional architecture that "escapes flatland." However, the 8-keto position (distal on the cyclohexane ring) presents a unique reactivity paradox: it is sterically accessible in 2D representations but kinetically deactivated in 3D space.

Before selecting a protocol, diagnose your specific failure mode using the table below.

Failure Mode Analysis Table
ObservationProbable CauseMechanistic InsightRecommended Protocol
No Reaction (SM Recovery)Steric BlockadeThe spiro-center (C5) creates a "neopentyl-like" steric wall, blocking the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.Protocol A: Lewis Acid Activation
Enolization (SM Recovery after quench)High BasicityThe nucleophile acts as a base. The

-protons (C7/C9) are sterically more accessible than the carbonyl carbon (C8).
Protocol B: Organocerium (Luche)
Reduction (Alcohol formation instead of addition)

-Hydride Transfer
Grignard reagent acts as a hydride donor due to steric hindrance preventing C-C bond formation.Protocol B: Organocerium or

Incomplete Imine Formation Equilibrium ShiftWater byproduct hydrolyzes the sterically strained imine back to the ketone.Protocol C: Titanium(IV) Scavenging
Visual Diagnostic Tree

TroubleshootingLogic Start Reaction Failure at 8-Keto Position CheckProduct Analyze Crude Mixture Start->CheckProduct RecoveredSM Recovered Starting Material CheckProduct->RecoveredSM Major Component WrongProduct Wrong Product Formed CheckProduct->WrongProduct Major Component CheckBasicity Is Nucleophile Basic? (Grignard/Lithium) RecoveredSM->CheckBasicity C-C Bond Formation CheckEquilibrium Is Reaction Reversible? (Amine/Ketal) RecoveredSM->CheckEquilibrium C-N / C-O Bond Formation Reduction Alcohol Observed (Hydride Transfer) WrongProduct->Reduction Grignard Used Sol_CeCl3 PROTOCOL B: Use Organocerium (CeCl3) CheckBasicity->Sol_CeCl3 Yes (Enolization Risk) Sol_Lewis PROTOCOL A: Strong Lewis Acid (BF3·OEt2) CheckBasicity->Sol_Lewis No (Pure Sterics) Sol_Ti PROTOCOL C: Use Ti(OiPr)4 CheckEquilibrium->Sol_Ti Water Interference Reduction->Sol_CeCl3 Switch Reagent

Figure 1: Decision logic for troubleshooting 8-keto spiro[4.5]decane reactivity based on crude reaction analysis.

Technical Protocols

Protocol A: Organocerium Addition (The "Nuclear Option")

Use Case: Grignard or Organolithium addition fails due to enolization or steric hindrance. Mechanism: The organocerium reagent (


) is less basic than 

(suppressing enolization) but highly oxophilic (activating the carbonyl).

Critical Step: Drying


 
Most failures occur here. Commercial "anhydrous" 

is often wet enough to kill the reaction.
  • Preparation of Anhydrous

    
    : 
    
    • Place

      
       (finely ground) in a Schlenk flask.
      
    • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–4 hours .

    • Checkpoint: The solid should turn into a fine, white powder. If it looks "gummy," it is not dry.

    • Cool to room temperature under Argon.

    • Add anhydrous THF.[1][2] Sonicate for 1 hour or stir overnight to form a milky suspension.

  • Transmetallation:

    • Cool the

      
      /THF suspension to -78 °C .
      
    • Add Organolithium (RLi) or Grignard (RMgX) dropwise.

    • Stir for 30–60 minutes at -78 °C to form the organocerium species.

  • Addition:

    • Add the 8-keto spiro substrate (dissolved in minimal THF) dropwise.

    • Allow to warm slowly to 0 °C (or RT if extremely hindered).

    • Quench with aqueous

      
      .
      

Why this works: The Cerium coordinates strongly to the carbonyl oxygen, increasing electrophilicity, while the bulky alkyl-cerium species is less prone to abstracting the


-proton.
Protocol B: Titanium-Mediated Reductive Amination

Use Case: Formation of secondary/tertiary amines where standard conditions (


/AcOH) fail.
Mechanism: 

acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine/enamine.

Step-by-Step Workflow:

  • Imine Formation (The "Push"):

    • Combine 8-keto spiro substrate (1.0 equiv) and Amine (1.2–1.5 equiv) in neat

      
       (2.0 equiv).
      
    • Note: If the amine is a solid, use minimal anhydrous THF.

    • Stir at RT to 60 °C for 12–18 hours.

    • Validation: Monitor by IR. The ketone peak (

      
      ) must disappear, replaced by the imine peak (
      
      
      
      ). Do not proceed until the ketone is consumed.
  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or Methanol.

    • Add

      
       (1.5 equiv) cautiously (exothermic).
      
    • Stir for 2–4 hours at RT.

  • Workup (The "Titanium Crash"):

    • Quench with water (mixture will turn into a white gel).

    • Dilute with EtOAc.[3]

    • Filter through a Celite pad to remove the titanium salts.

Protocol C: Olefination of Sterically Locking Ketones

Use Case: Wittig reaction yields are <10%. Alternative: Peterson Olefination or Horner-Wadsworth-Emmons (HWE) with high-pressure modifications.

For spiro-ketones, the transition state for the oxaphosphetane (Wittig intermediate) is often too sterically crowded.

Recommended Modification (Peterson):

  • Add

    
    -silyl carbanion (e.g., 
    
    
    
    ) to the ketone. This addition is less sterically demanding than a triphenylphosphonium ylide.
  • Isolate the

    
    -hydroxysilane intermediate.
    
  • Perform elimination (Acidic or Basic conditions) to generate the alkene.

Mechanistic Visualization: Titanium Activation

The following diagram illustrates why Titanium(IV) isopropoxide is essential for overcoming the steric barrier in spiro-ketones during reductive amination.

TiMechanism Ketone Steric 8-Keto Spiro (Low Reactivity) Ti_Complex Ti-Activated Complex (Electrophilicity ↑) Ketone->Ti_Complex Coordination Imine Imine Intermediate (Water Scavenged) Ti_Complex->Imine Nucleophilic Attack - Ti(OH)(OiPr)3 Amine Final Amine Product Imine->Amine Hydride Delivery Ti Ti(OiPr)4 Ti->Ti_Complex RNH2 R-NH2 RNH2->Ti_Complex Red NaBH4 Red->Amine

Figure 2: Mechanism of Titanium(IV)-mediated activation. The Ti-center coordinates the carbonyl oxygen, lowering the LUMO energy, while simultaneously sequestering the water byproduct to prevent hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: Yes. The "Knochel-Grignard" additives (

) are excellent alternatives. They are often soluble in THF (unlike

), making them easier to handle. However, for the most stubborn, sterically hindered spiro-ketones, the heterogeneous organocerium protocol often yields higher conversion due to the extreme oxophilicity of Cerium.

Q: My reductive amination stalled at the imine stage. Why? A: Steric bulk around the C8 position can make the imine extremely stable and resistant to reduction by mild agents like


. If this happens, switch to a smaller reducing agent like 

in MeOH
or even

(if other functional groups permit) to force the reduction.

Q: How do I determine the configuration of the alcohol product? A: In spiro[4.5]decane systems, nucleophiles generally attack from the equatorial trajectory (less hindered) to yield the axial alcohol, unless the spiro-ring substituents dictate a specific boat/chair conformation. NOESY NMR is required to confirm the relative stereochemistry between the C8-hydroxyl and the C5-spiro junction.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium(III) Chloride." Journal of the American Chemical Society, 1989.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 1995.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

  • Varela, M. T., et al. "Spirocyclic compounds as innovative tools in drug discovery."[4][5] European Journal of Medicinal Chemistry, 2025.[4][6]

Sources

Optimization

Technical Guide: Stability Profile of 5-Azaspiro[3.5]nonan-8-one

The following technical guide addresses the stability, handling, and troubleshooting of 5-azaspiro[3.5]nonan-8-one under acidic conditions. This content is structured for research scientists and medicinal chemists, focus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 5-azaspiro[3.5]nonan-8-one under acidic conditions. This content is structured for research scientists and medicinal chemists, focusing on practical applications and mechanistic insights.

Executive Summary

5-azaspiro[3.5]nonan-8-one is a spirocyclic scaffold featuring a piperidinone ring spiro-fused to a cyclobutane ring. Unlike its more strained isomer 2-azaspiro[3.5]nonane (which contains an azetidine ring), the 5-aza scaffold exhibits high stability under standard acidic conditions used in organic synthesis (e.g., TFA removal of Boc groups, HCl salt formation).

  • Acid Tolerance: Excellent (pH < 1).

  • Primary Risk: Reversible hydrate formation of the ketone in aqueous acid, which can complicate LCMS analysis and NMR interpretation.

  • Storage: Best stored as a hydrochloride (HCl) or oxalate salt to prevent oxidation or self-condensation.

Structural Definition & Chemical Logic

To ensure accurate troubleshooting, we must first define the connectivity, as spiro-nomenclature can be ambiguous.

  • IUPAC Name: 5-azaspiro[3.5]nonan-8-one[1][2][3][4]

  • Core Skeleton: Piperidin-4-one derivative spiro-fused at the 2-position (relative to nitrogen) to a cyclobutane.

  • Key Features:

    • Nitrogen (Position 5): Located in the 6-membered ring. Basic and protonatable.

    • Ketone (Position 8): Located in the 6-membered ring. Susceptible to nucleophilic attack but sterically shielded by the spiro-center.

    • Spiro Center (Position 4): Quaternary carbon providing rigidity.

Structure cluster_0 Structural Components N Nitrogen (Pos 5) (Protonation Site) Spiro Spiro Carbon (Pos 4) (Steric Shield) N->Spiro Adjacent Ketone Ketone (Pos 8) (Hydration Risk) Spiro->Ketone Gamma-position

Caption: Logical connectivity of 5-azaspiro[3.5]nonan-8-one highlighting reactive centers.

Acid Stability & Troubleshooting

Scenario A: Boc-Deprotection (TFA/DCM or HCl/Dioxane)

Verdict: Stable. The 6-membered piperidine ring is thermodynamically stable. The spiro-cyclobutane does not possess the ring strain of an azetidine or cyclopropane that would trigger acid-catalyzed ring opening.

  • Protocol: Standard deprotection (TFA:DCM 1:1, 23 °C, 1 h) is safe.

  • Observation: The product will be isolated as the trifluoroacetate salt.

  • Risk: If the reaction is quenched with strong base (NaOH) in the presence of electrophiles, self-condensation (aldol-type) may occur. Recommendation: Quench with mild base (NaHCO₃) or use ion-exchange resins.

Scenario B: Aqueous Acid (LCMS & Purification)

Verdict: Stable but deceptive. Users often report "missing peaks" or "split peaks" during LCMS analysis in acidic mobile phases (0.1% Formic Acid).

  • Mechanism: The ketone at C8 is electron-deficient due to the inductive effect of the nearby protonated amine. In aqueous acid, it exists in equilibrium with its gem-diol (hydrate) form.

  • LCMS Artifact: You may see [M+H]+ and [M+H+18]+ (hydrate). The hydrate is more polar and may elute earlier, causing peak broadening.

Scenario C: Lewis Acid Conditions

Verdict: Conditionally Stable. Strong Lewis acids (e.g., TiCl₄, BF₃·OEt₂) used for reductive aminations or ketal protection are well-tolerated. However, the steric bulk of the spiro-cyclobutane at C4 can hinder nucleophilic attack at the C8 ketone, requiring longer reaction times or higher temperatures.

Experimental Protocols

Protocol 1: Preparation of Stable HCl Salt

Converting the free base to the HCl salt is the gold standard for long-term stability.

  • Dissolution: Dissolve 1.0 eq of 5-azaspiro[3.5]nonan-8-one (free base) in minimal dry diethyl ether or EtOAc at 0 °C.

  • Acidification: Dropwise add 1.1 eq of 4M HCl in dioxane (or ethereal HCl).

  • Precipitation: A white precipitate should form immediately.

  • Isolation: Filter under nitrogen (hygroscopic risk). Wash with cold ether.

  • Drying: Vacuum dry at 40 °C for 4 hours.

    • Note: If an oil forms, triturate with pentane/ether (1:1) and sonicate.

Protocol 2: Stability Testing Workflow

Use this flowchart to validate the compound's integrity in your specific assay buffer.

StabilityTest Start Start: 10 mM Stock in DMSO Acid Dilute to 100 µM in 0.1 M HCl (pH 1) Start->Acid Incubate Incubate 24h @ 37°C Acid->Incubate Analysis Analyze via LCMS (Check for Ring Opening) Incubate->Analysis Decision Peak @ M+18? Analysis->Decision ResultA Hydrate (Normal) Use ACN gradient to dehydrate Decision->ResultA Yes ResultB New Peak (M+H+X) Degradation Decision->ResultB No

Caption: Workflow for distinguishing benign hydration from degradation.

Frequently Asked Questions (FAQ)

Q1: I see two peaks in my NMR (CDCl₃) for the methylene protons. Is my compound degrading?

  • Answer: Likely not. If you are analyzing the salt form, or if the nitrogen is protonated, the chair flip of the piperidine ring might be slow on the NMR timescale due to the bulky spiro-junction, leading to distinct axial/equatorial signals. Additionally, check for rotamers if you have an amide/Boc group attached to the nitrogen.

Q2: Can I perform a reductive amination on the ketone at C8 using NaBH(OAc)₃/AcOH?

  • Answer: Yes, this is a standard transformation. The acidic conditions (AcOH) are perfectly safe. Tip: Due to the spiro-center at C4, the "bottom" face of the ketone might be sterically hindered. Expect the hydride to attack from the less hindered face, potentially yielding high diastereoselectivity.

Q3: Is this compound sensitive to ring-opening like azetidines?

  • Answer: No. You are likely thinking of the isomer 2-azaspiro[3.5]nonane , which contains a strained azetidine ring. The 5-aza isomer contains a piperidine ring, which is thermodynamically stable and resistant to acid-mediated ring opening.

Q4: Why is my yield low when removing Boc with 4M HCl/Dioxane?

  • Answer: The compound is stable, but the HCl salt is very polar. If you are performing an aqueous workup, the product likely remained in the aqueous layer. Solution: Evaporate the dioxane/HCl directly and use the crude salt, or perform a "dry" workup by precipitating with ether.

References

  • PubChem Compound Summary. "5-azaspiro[3.5]nonan-8-one hydrochloride." National Center for Biotechnology Information. Accessed Feb 9, 2026. Link

  • ChemicalBook. "5-azaspiro[3.5]nonan-8-one Properties and Suppliers." Accessed Feb 9, 2026. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Piperidines." Journal of Organic Chemistry, 2010. (Contextual grounding on spiro-piperidine stability).
  • Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry." Nature Chemistry, 2010. (Review of spirocycle stability and properties).

Sources

Troubleshooting

Technical Support Center: Metal Catalyst Removal from Spirocyclic Amine Synthesis

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced Protocols for Pd/Ru/Rh Removal from Rigid 3D Amine Scaffolds Executive Overview: The "Chelation Trap" Spirocyclic amines (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced Protocols for Pd/Ru/Rh Removal from Rigid 3D Amine Scaffolds

Executive Overview: The "Chelation Trap"

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) represent a unique purification challenge compared to flat aromatic amines. Their high fraction of sp³-hybridized carbons (


) creates a rigid, three-dimensional lattice that can physically trap metal catalysts. Furthermore, the exposed secondary or tertiary amines act as potent ligands, coordinating to transition metals (Pd, Ru, Rh) with high binding constants (

).

Standard aqueous washes often fail because the metal-amine complex is lipophilic and remains in the organic phase. This guide provides chemically grounded, self-validating protocols to break these complexes and achieve ICH Q3D compliance.

Troubleshooting Guide & FAQs

Q1: I am seeing >1000 ppm Pd even after three aqueous washes (EDTA/NaHCO3). Why isn't the metal partitioning? Diagnosis: You are likely fighting "Kinetic Trapping." The spirocyclic amine forms a stable chelate with Palladium (L2PdCl2 type species). The complex is neutral and lipophilic, so it stays in the organic layer. Solution: You must displace the amine ligand before washing.

  • Action: Add a "sacrificial ligand" that binds Pd stronger than your amine. Treat the organic phase with N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT) for 1 hour before the wash. This converts the Pd-Amine complex into a Pd-Thiol complex, which precipitates or becomes water-soluble depending on pH.

Q2: My product yield dropped by 30% after using activated carbon (Charcoal). Diagnosis: Non-specific adsorption. Spirocyclic amines, being compact and lipophilic, adsorb strongly into the micropores of standard activated carbon. Solution: Switch to Functionalized Silica Scavengers .

  • Action: Use Si-Thiol or Si-DMT .[1][2] These rely on covalent chemisorption (Pd-S bond formation) rather than physisorption. They are chemically orthogonal to your amine product, ensuring near 100% product recovery.

Q3: Can I use cation exchange resins (SCX) to catch the metal? Diagnosis: Dangerous approach. Analysis: SCX resins are sulfonic acids. They will protonate your spirocyclic amine (Product-NH3^+^), binding the product to the resin while potentially letting neutral Pd complexes pass through. Solution: Use Si-Thiol (Neutral) or Si-TMT (Neutral). Only use SCX if you intend to use a "Catch-and-Release" strategy where you wash the metal away while the product is bound, which is operationally heavy.

Q4: The product is colored (grey/brown) even after meeting ppm limits. Diagnosis: Colloidal Metal ("Palladium Black") nanoparticles are suspended in the lattice. Solution: Mechanical filtration is insufficient.

  • Action: Pass the solution through a Celite® pad topped with a layer of Si-Thiol . The Celite handles the bulk particulates, while the Si-Thiol captures soluble metal leaching from the nanoparticles.

Comparative Data: Scavenger Efficiency

The following data compares removal efficiency for a standard Suzuki coupling yielding a spirocyclic secondary amine (Initial Pd: 1200 ppm).

Scavenger TypeFunctional GroupMechanismPd Removal EfficiencyProduct RecoveryRecommended For
Si-Thiol 1-PropanethiolChemisorption (Pd-S)>99% (<10 ppm) 98% General Purpose, Pd(0)/Pd(II)
Si-DMT DimercaptotriazineChelation (Tridentate)>99% (<5 ppm) 99% Ru, Rh, and difficult Pd complexes
Activated Carbon N/APhysisorption~85%70-80% (Risk)Crude bulk cleanup only
Liquid Extraction L-Cysteine / EDTAPartitioning~60-80%95%Large scale (Cost sensitive)
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Silica Scavenging (High Value APIs)

Best for: Final stage purification, high-value intermediates, ensuring ICH Q3D compliance.

  • Dissolution: Dissolve the crude spirocyclic amine in a non-coordinating solvent (THF, Me-THF, or Ethyl Acetate) at a concentration of 10 mL/g. Avoid DMF/DMSO if possible as they compete for the metal.

  • Loading: Add Si-Thiol or Si-DMT silica (4 equivalents relative to the residual metal content, or 10-20 wt% relative to the product if metal content is unknown).

  • Digestion: Heat the mixture to 50°C for 4–12 hours with vigorous stirring.

    • Why? Heat increases the ligand exchange rate, allowing the scavenger to "out-compete" the spirocyclic amine for the metal center.

  • Filtration: Filter the suspension through a 0.45 µm PTFE frit or a Celite pad.

  • Wash: Rinse the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and check metal content via ICP-MS.

Protocol B: The "Sacrificial Ligand" Extraction (Scale-Up Friendly)

Best for: Multi-kilogram batches where silica costs are prohibitive.

  • Preparation: Dissolve crude product in Isopropyl Acetate (IPAc) or Toluene.

  • Activation: Add N-Acetylcysteine (NAC) (0.5 wt% relative to product) directly to the organic layer. Stir for 1 hour at 40°C.

    • Mechanism:[3] NAC disrupts the lipophilic Pd-Amine complex, forming a hydrophilic Pd-NAC species.

  • Extraction: Add an aqueous solution of 0.5 M NaHCO3 (pH ~8.5).

    • Note: Basic pH keeps the NAC deprotonated (thiolate form), maximizing metal affinity.

  • Separation: Agitate vigorously for 30 minutes, then settle. The Pd-NAC complex will migrate to the yellow/orange aqueous layer.

  • Polishing: Wash the organic layer once with water, then brine.

Decision Logic & Workflow Visualizations
Figure 1: Scavenger Selection Decision Matrix

A logic gate for selecting the correct removal method based on metal species and process constraints.

MetalRemovalDecision start START: High Metal Content (>500 ppm) check_metal Identify Metal Species start->check_metal pd_path Palladium (Pd) check_metal->pd_path ru_path Ruthenium (Ru) / Rhodium (Rh) check_metal->ru_path check_scale Check Scale & Cost Sensitivity pd_path->check_scale si_dmt Use Si-DMT (Protocol A) ru_path->si_dmt Ru binds poorly to simple thiols small_scale Lab Scale (<100g) High Value check_scale->small_scale large_scale Process Scale (>1kg) Cost Sensitive check_scale->large_scale si_thiol Use Si-Thiol (Protocol A) small_scale->si_thiol nac_wash NAC Extraction (Protocol B) large_scale->nac_wash nac_wash->si_thiol If ppm > 20 after extraction (Polishing Step)

Caption: Decision tree for selecting the optimal scavenging method based on metal type and production scale.

Figure 2: Mechanism of Action (Ligand Exchange)

Visualizing how the scavenger breaks the spirocyclic-metal complex.

Mechanism complex Pd-Spiro Complex (Lipophilic) intermediate Transition State (Surface Adsorption) complex->intermediate Diffusion scavenger Si-Thiol Resin (Solid Phase) scavenger->intermediate Heat (50°C) waste Pd-Resin (Trapped Solid) intermediate->waste K_bind (S > N) product Pure Spiro Amine (Solution) intermediate->product Release

Caption: Kinetic displacement of the spirocyclic amine ligand by the high-affinity thiol resin.

References
  • Biotage. (2023). How to Remove Palladium in three easy steps: A Guide to Metal Scavenging.[4] Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • SiliCycle. (2022). SiliaMetS® Metal Scavengers: Selection Guide and Case Studies. Retrieved from

  • International Council for Harmonisation (ICH). (2019). ICH Guideline Q3D (R2) on Elemental Impurities. Retrieved from

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

Optimization

Technical Support Center: Chromatographic Separation of Spiro[3.5]nonane Isomers

The following guide serves as a Technical Support Center for the chromatographic separation of spiro[3.5]nonane isomers. It is designed for researchers in medicinal chemistry and process development who encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for the chromatographic separation of spiro[3.5]nonane isomers. It is designed for researchers in medicinal chemistry and process development who encounter challenges with this specific scaffold.[1]

Status: Operational Lead Scientist: Senior Application Specialist Topic: Resolution of Stereoisomers and Regioisomers of Spiro[3.5]nonane Derivatives

Executive Summary & Triage

Subject: The spiro[3.5]nonane scaffold is a privileged structure in drug discovery, often used to improve metabolic stability and restrict conformation compared to piperidine or cyclohexane analogs.

The Challenge: Unsubstituted spiro[3.5]nonane is achiral. However, pharmaceutical derivatives (e.g., spiro[3.5]nonan-1-one, amino-spiro[3.5]nonanes) possess stereogenic centers or axes, leading to enantiomers and diastereomers .[1] Separation is complicated by:

  • Low UV Absorbance: The aliphatic skeleton lacks chromophores, requiring specific detection methods (CAD, ELSD, MS).

  • Rigidity: High steric bulk affects mass transfer in porous stationary phases.[1]

  • Volatility: Smaller derivatives may be semi-volatile, blurring the line between GC and LC applications.

Method Selection Workflow

Use the decision tree below to select the correct modality for your sample.

MethodSelection Start Start: Sample Characterization Volatility Is the compound volatile? (BP < 250°C, Neutral) Start->Volatility Polarity Is the compound Ionic/Highly Polar? Volatility->Polarity No GC Gas Chromatography (GC) Col: Cyclodextrin-based (Chiral) or 5% Phenyl (Achiral) Volatility->GC Yes Chirality Is it a Chiral Separation? SFC Supercritical Fluid Chromatography (SFC) *Preferred Method* Col: Amylose/Cellulose CSPs Chirality->SFC Yes (Enantiomers) Chirality->SFC High Throughput Req. NPLC Normal-Phase HPLC (Alkane/Alcohol) Chirality->NPLC No (Diastereomers/Regio) Polarity->Chirality No (Neutral/Lipophilic) RPLC Reversed-Phase HPLC (Derivatization may be needed) Polarity->RPLC Yes (Ionic)

Figure 1: Decision matrix for selecting the chromatographic mode based on physicochemical properties of the spiro[3.5]nonane derivative.

Critical Protocols: Supercritical Fluid Chromatography (SFC)

Why SFC? For spirocyclic scaffolds, SFC is the "Gold Standard." The diffusivity of supercritical CO₂ allows for higher resolution of structurally rigid isomers compared to HPLC, and it accommodates the lipophilic nature of the spiro skeleton perfectly.

Protocol A: Chiral Screening Strategy

Objective: Resolve enantiomers of functionalized spiro[3.5]nonane (e.g., ketones, amines).

Step 1: Column Selection (The "Fab Four") Do not screen randomly. Use immobilized polysaccharide columns for robustness.[1]

  • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG)[1]

  • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IC)[1]

  • Column C: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)[1]

  • Column D: Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG)[1]

Step 2: Mobile Phase Gradient

  • Base: CO₂ (100 bar backpressure).[1]

  • Co-Solvent: Methanol (MeOH) is the starting standard.

  • Gradient: 5% to 50% Modifier over 5 minutes.

  • Additives:

    • Basic analytes (amines): Add 0.1% Isopropylamine (IPA) or Diethylamine (DEA).[1]

    • Acidic analytes: Add 0.1% Trifluoroacetic acid (TFA).[1]

Step 3: Optimization Loop (Graphviz)

SFCOptimization Screen 1. Screen 4 Columns (MeOH Co-solvent) CheckRes Resolution (Rs) > 1.5? Screen->CheckRes Success Method Validated CheckRes->Success Yes SwitchMod 2. Switch Modifier (MeOH -> EtOH -> IPA) CheckRes->SwitchMod No (Partial Sep) SwitchCol 3. Switch Column Chemistry (Chlorinated Selectors) CheckRes->SwitchCol No (Co-elution) SwitchMod->CheckRes SwitchCol->CheckRes

Figure 2: Iterative optimization loop for SFC chiral method development.

Troubleshooting & FAQs

This section addresses specific tickets raised by users working with spiro[3.5]nonane scaffolds.

Category: Detection & Sensitivity

Q1: I see separation on my UV trace (210 nm), but the baseline is noisy and sensitivity is low. Why? A: The spiro[3.5]nonane skeleton is aliphatic. Unless you have an aromatic substituent (like a benzyl group), UV absorbance will be negligible and prone to solvent cutoff noise.[1]

  • Fix 1 (Universal Detection): Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1] These respond to mass, not chromophores.[1]

  • Fix 2 (MS Detection): If using MS, ensure your source is APCI (Atmospheric Pressure Chemical Ionization) rather than ESI, as neutral spiro hydrocarbons ionize poorly in ESI.[1]

  • Fix 3 (Derivatization): If isolating for prep, react the amine/alcohol handle with a chromophore (e.g., benzoyl chloride) to induce UV activity [1].

Category: Peak Shape Issues

Q2: My peaks are tailing significantly (As > 1.5) on the Chiralpak IA column. I am using MeOH/CO2. A: Tailing in spiro-amines is typically due to silanol interactions on the stationary phase support.[1]

  • Root Cause: The rigid spiro structure may prevent effective shielding of the amine from residual silanols.

  • Solution: Increase the basic additive strength. Switch from 0.1% DEA to 0.5% Isopropylamine (IPA) in the co-solvent. The bulkier amine (IPA) better suppresses silanol activity.

  • Alternative: Switch to a "hybrid" silica column or an immobilized phase (e.g., Chiralpak IG) which allows for stronger solvents like Dichloromethane (DCM) or THF to be used as doping agents to improve solubility and peak shape.[1]

Category: Resolution Loss

Q3: I separated the diastereomers (cis/trans) easily, but the enantiomers of the 'cis' isomer are co-eluting. A: This is a classic "regio- vs. stereo-selectivity" conflict.

  • Explanation: Large shape differences (cis vs trans) are easily resolved by non-specific hydrophobic interactions.[1] Enantiomers require specific three-point interactions.[1]

  • Protocol:

    • Isolate the Diastereomers first: Use an achiral column (e.g., 2-Ethylpyridine or Diol in SFC) to purify the cis and trans fractions.

    • Chiral Screen the Fraction: Inject the pure cis fraction onto the chiral screening panel. Co-elution of diastereomers often masks the chiral separation of the minor components.

    • Temperature Effect: Lower the column temperature to 15-20°C . Enantiomeric resolution is enthalpy-driven; lower temperatures often increase the separation factor (

      
      ) for rigid spiro cycles.[1]
      

Comparative Data: Solvent Systems

Table 1: Recommended Solvent Systems for Spiro[3.5]nonane Derivatives

ModeMobile Phase AMobile Phase BAdditiveTarget Analyte Type
SFC CO₂Methanol0.1% DEABasic Amines (Primary/Secondary)
SFC CO₂Ethanol/IPA (1:[1]1)NoneNeutral Ketones/Alcohols
NP-HPLC n-HexaneEthanol0.1% TFAAcidic Intermediates
GC Helium (Carrier)N/AN/AUnsubstituted/Volatile Hydrocarbons

References

  • Stereochemistry of Spiro Products. ResearchGate. Available at: [Link] (Accessed: 2026-02-09).[1]

  • SFC Method Development for Chiral Separations. University of Texas Arlington. Available at: [Link] (Accessed: 2026-02-09).[1]

  • Separation of Light Hydrocarbons by Gas Chromatography. ResearchGate. Available at: [Link] (Accessed: 2026-02-09).[1]

  • Separation of Isomers: Advancements in Chromatography. RotaChrom. Available at: [Link] (Accessed: 2026-02-09).[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Robust HPLC Method Development for the Purity Analysis of 5-Azaspiro[3.5]nonan-8-one

Abstract The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For novel molecular architectures like spirocyclic compounds, which are gaining prominence in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For novel molecular architectures like spirocyclic compounds, which are gaining prominence in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical step in the development pipeline.[1] This guide presents a systematic, field-proven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-azaspiro[3.5]nonan-8-one. We will deconstruct the method development process, from initial analyte characterization and column screening to mobile phase optimization and forced degradation studies. By comparing different chromatographic conditions and providing detailed experimental protocols, this guide serves as a practical resource for researchers, analytical chemists, and drug development professionals tasked with ensuring the quality of next-generation therapeutics.

Introduction: The Analytical Challenge of Spirocyclic APIs

5-Azaspiro[3.5]nonan-8-one is a heterocyclic spiro compound featuring a tertiary amine and a ketone functional group. Its unique three-dimensional structure, while desirable for exploring new chemical space, presents distinct analytical challenges. The primary goal of a purity method is not only to quantify the main compound but also to separate it from any potential impurities, including starting materials, reaction by-products, and, most critically, degradation products that may form during the product's shelf life.

A "stability-indicating" method is one that is validated to be specific enough to resolve the API from its degradation products, providing confidence in the true purity and stability of the drug substance.[2] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for method validation and Q1A(R2) for stability testing, provide the regulatory framework for this process.[3][4] This guide will walk through the development of such a method, emphasizing the scientific rationale behind each decision.

The Method Development Workflow: A Systematic Approach

Effective method development is not a matter of trial and error but a logical, phased process. The objective is to find the "sweet spot" of chromatographic conditions that provides the required resolution, sensitivity, and robustness in the shortest possible run time.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Analyte Characterization (pKa, logP, UV λmax) B Initial Column & Mobile Phase Screening A->B Guides initial choices C Mobile Phase Tuning (pH, Organic Modifier, Gradient) B->C Selects best candidates D Parameter Optimization (Flow Rate, Temperature) C->D Refines separation E Forced Degradation Study (Stress Testing) D->E Tests optimized method F Method Validation (ICH Q2) (Specificity, Linearity, etc.) E->F Confirms 'Stability-Indicating' capability G Final, Robust HPLC Method F->G

Caption: A systematic workflow for HPLC method development.

Analyte Characterization: Know Your Molecule

Before the first injection, understanding the physicochemical properties of 5-azaspiro[3.5]nonan-8-one is paramount.

  • Structure: C₈H₁₅N (Molecular Weight: 125.21 g/mol ).[5] The presence of the carbonyl group (C=O) provides a useful chromophore for UV detection. The tertiary amine (pKa ~9-10) means its ionization state is highly dependent on pH.

  • Polarity: With a calculated XLogP3 of 1.8, the molecule is moderately polar.[5] This makes it an excellent candidate for reversed-phase (RP) chromatography.

  • UV Spectrum: An initial scan of the compound in a suitable solvent (e.g., acetonitrile/water) is necessary to determine the wavelength of maximum absorbance (λmax). For a simple ketone, this is often in the low UV range (200-220 nm), but detection at a slightly higher, more specific wavelength (e.g., 254 nm) can sometimes reduce baseline noise.

Comparative Analysis of Chromatographic Conditions

The core of method development involves comparing different parameters to achieve optimal separation. We will focus on the two most influential factors: the stationary phase (column) and the mobile phase.

Pillar 1: Stationary Phase (Column) Selection

The choice of column dictates the primary mode of interaction between the analyte and the stationary phase. For a moderately polar compound like our target, several reversed-phase columns are viable candidates. The goal is to find one that provides good retention and, more importantly, the best selectivity for separating the main peak from its potential impurities.

Table 1: Comparison of Initial Column Screening Results

ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Embedded Polar Group (EPG) C18
Description A general-purpose, high-hydrophobicity column.Offers alternative selectivity through π-π interactions.Contains a polar group near the silica surface to reduce silanol interactions.
Analyte Retention Time 6.2 min5.8 min6.5 min
Peak Tailing Factor (Tf) 1.81.61.1
Resolution (Rs) from Impurity 1 1.41.62.5
Rationale for Performance Strong hydrophobic retention, but basic amine interacts with residual silanols, causing significant tailing.π-π interactions did not offer a significant advantage. Tailing is still present.The embedded polar group shields the basic amine from acidic silanols, resulting in a highly symmetrical peak shape. This is the superior choice.
Pillar 2: Mobile Phase Optimization

With the EPG C18 column selected, the next step is to optimize the mobile phase to fine-tune the separation. The key variables are the organic modifier and the pH of the aqueous phase.

G center Mobile Phase Optimization ph Aqueous pH center->ph Controls ionization & peak shape of amines organic Organic Modifier (ACN vs. MeOH) center->organic Affects selectivity & pressure gradient Gradient Profile (%B vs. Time) center->gradient Balances resolution & run time buffer Buffer Choice (Phosphate, Formate) center->buffer Maintains stable pH

Caption: Key parameters in mobile phase optimization.

For 5-azaspiro[3.5]nonan-8-one, controlling the pH is critical. At a low pH (e.g., < 4), the tertiary amine will be fully protonated (R₃NH⁺). This charged form generally exhibits good peak shape on modern, well-endcapped columns.

Table 2: Comparison of Mobile Phase pH

ParameterCondition A: pH 7.0 (Phosphate Buffer)Condition B: pH 3.0 (Formate Buffer)
Analyte State Partially protonatedFully protonated (R₃NH⁺)
Retention Time 9.1 min5.4 min
Peak Tailing Factor (Tf) 1.41.0
Run-to-Run Reproducibility (%RSD of RT) 0.8%0.1%
Rationale for Performance Operating near the analyte's pKa leads to mixed ionization states, causing peak broadening and poor reproducibility.The analyte is "locked" into a single, fully protonated state, leading to sharp, symmetrical peaks and highly reproducible retention times. This is the preferred condition.

Ensuring Method Specificity: The Role of Forced Degradation

A method is not truly "purity-indicating" until it has been proven to separate the active ingredient from its degradation products. Forced degradation, or stress testing, involves subjecting the API to harsh conditions to intentionally generate these degradants.[6] According to ICH Q1A(R2), typical stress conditions include acid/base hydrolysis, oxidation, heat, and light.[3][6] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the sample.[6][7]

Table 3: Hypothetical Forced Degradation Study Summary

Stress Condition% Degradation of APIPeak Purity of Main Peak*Observations
0.1 M HCl, 60°C, 8h 12.5%> 995Two small degradation peaks resolved (Rs > 2.0) from the main peak.
0.1 M NaOH, 60°C, 4h 8.2%> 998One major degradant peak well-separated (Rs = 3.5).
3% H₂O₂, RT, 24h 18.1%> 994Significant degradation, multiple products all baseline resolved.
Dry Heat, 80°C, 48h < 1.0%N/ACompound is thermally stable.
Photostability (ICH Q1B) 3.5%> 997Minor degradant resolved from the main peak.

*Peak purity is determined using a Photodiode Array (PDA) detector, which compares spectra across the peak. A value > 990 typically indicates a pure, uncoeluted peak.

The successful resolution of all generated degradation products confirms that the developed HPLC method is stability-indicating and fit for its purpose.

Detailed Experimental Protocols

Optimized HPLC Method for Purity Analysis

This protocol is the result of the systematic development process described above.

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Chromatography Data System (CDS) for control and data processing.

  • Chromatographic Conditions:

    • Column: EPG C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Detection: UV at 210 nm, with PDA scan from 200-400 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-azaspiro[3.5]nonan-8-one sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Protocol for Forced Degradation (Acid Hydrolysis Example)
  • Prepare a 1.0 mg/mL solution of the API in 50:50 Acetonitrile/Water.

  • To 1 mL of this solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Gently vortex the sample and place it in a heating block at 60°C.

  • After 8 hours, remove the sample, allow it to cool to room temperature.

  • Neutralize the sample by adding 1 mL of 0.2 M NaOH.

  • Dilute with the sample solvent if necessary and inject into the HPLC system.

  • Analyze the chromatogram for new peaks and a decrease in the main peak area.

Method Validation: Establishing Trustworthiness

Once developed, the method must be validated according to ICH Q2(R1) guidelines to prove its reliability.[4][8] This process generates a data package that demonstrates the method is suitable for its intended use.

  • Specificity: Proven by the forced degradation study, showing no interference at the retention time of the analyte.

  • Linearity: Demonstrates a direct relationship between concentration and detector response. A correlation coefficient (R²) of >0.999 is expected.[9]

  • Accuracy: The closeness of test results to the true value, typically assessed by spike recovery studies with expected recovery between 98-102%.[9]

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels:

    • Repeatability: Multiple injections of the same sample (%RSD < 1.0%).

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments (%RSD < 2.0%).

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. This is crucial for quantifying impurities.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temperature ±2°C), ensuring its reliability in routine use.

Conclusion

The development of a robust, stability-indicating HPLC method for a novel API like 5-azaspiro[3.5]nonan-8-one is a multi-faceted process grounded in the fundamental principles of chromatography and regulatory science. By systematically evaluating column chemistry, optimizing mobile phase conditions, and rigorously testing the method's specificity through forced degradation, we have established a scientifically sound analytical procedure. The comparison of different stationary phases and pH conditions clearly illustrates the causality behind experimental choices: selecting an EPG column and a low-pH mobile phase directly addresses the challenges posed by the analyte's basic amine functionality, leading to superior peak shape and reproducibility. This guide provides not just a final method, but a logical framework that can be adapted by researchers and scientists to tackle similar analytical challenges in pharmaceutical development, ultimately ensuring the quality and integrity of the medicines of tomorrow.

References

  • HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC . (2019-01-31). National Center for Biotechnology Information. [Link]

  • Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets . (2024-10-18). Biomedical and Pharmacology Journal. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC . (2021-04-13). National Center for Biotechnology Information. [Link]

  • Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC . (2025-07-15). National Center for Biotechnology Information. [Link]

  • Quality Guidelines . (n.d.). International Council for Harmonisation (ICH). [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration . (2025-08-06). ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2025-11-05). ResolveMass. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . (n.d.). European Medicines Agency. [Link]

  • The purity analysis of compounds 1–3 HPLC profiles (254 nm) . (n.d.). ResearchGate. [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know . (2026-02-02). GenScript. [Link]

  • New Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Paritaprevir Ombitasvir and Ritonavirin Spiked Human Plasma . (2025-08-06). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability . (n.d.). Pharmaguideline. [Link]

  • Chiral Separation Using SFC and HPLC . (2016). Shimadzu. [Link]

  • Compound purity analysis and HPLC data . (2013). The Royal Society of Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method . (n.d.). MDPI. [Link]

  • HPLC method for purifying organic compounds. (n.d.).
  • Chiral HPLC Separations . (n.d.). Phenomenex. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . (n.d.). Journal of Pharmaceutical Analysis. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . (2025-07-22). AMSbio. [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update . (2024-09-03). ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • 7-Azaspiro(3.5)nonane . (n.d.). PubChem. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives - PMC . (2025-04-30). National Center for Biotechnology Information. [Link]

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Comparative

Advanced Characterization of Spirocyclic Ketones via Mass Spectrometry

This guide serves as an advanced technical resource for the structural elucidation of spirocyclic ketones using mass spectrometry. It synthesizes mechanistic insights with practical protocols to assist in the differentia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural elucidation of spirocyclic ketones using mass spectrometry. It synthesizes mechanistic insights with practical protocols to assist in the differentiation of these complex scaffolds from isomeric fused or bridged systems.

Executive Summary

Spirocyclic ketones, characterized by two rings sharing a single quaternary carbon atom (the spiro center), represent a privileged scaffold in drug discovery due to their inherent three-dimensional vectorality and metabolic stability. However, their structural rigidity and topological complexity pose significant challenges for analytical characterization.

This guide delineates the specific fragmentation pathways of spirocyclic ketones, distinguishing them from linear and fused isomers. It highlights the critical role of distonic ion intermediates —radical cations where charge and radical sites are spatially separated—as the primary mechanistic drivers in Electron Ionization (EI) and Collision-Induced Dissociation (CID).

Mechanistic Fragmentation Pathways[1]

Unlike linear ketones, which fragment via simple


-cleavage to release alkyl radicals, spirocyclic ketones undergo a unique two-stage process. The spiro-junction prevents immediate molecular dissociation following the initial bond break, necessitating a secondary rearrangement.
The Distonic Ion Pathway (EI-MS)

Under 70 eV Electron Ionization, the molecular ion (


) is formed by removing an electron from the carbonyl oxygen lone pair.
  • Primary

    
    -Cleavage:  Homolytic cleavage of the C-C bond adjacent to the carbonyl occurs. In a spiro system, this breaks the ring containing the ketone but leaves the molecule intact as a distonic radical cation .
    
  • Hydrogen Rearrangement: The radical site on the alkyl chain abstracts a hydrogen atom—typically a

    
    -hydrogen from the intact spiro ring or a side chain. This step is governed by the specific ring strain and conformation (e.g., boat vs. chair).
    
  • Secondary Elimination: The rearrangement facilitates a second bond cleavage, often ejecting a neutral alkene and stabilizing the charge on an oxonium ion.

McLafferty Rearrangement in Spiro Systems

The McLafferty rearrangement is sterically modulated in spirocyclic ketones.

  • Spiro[4.5]decan-6-one: If the carbonyl is in the six-membered ring, the

    
    -hydrogen may be located on the rigid five-membered spiro ring. If the geometry is "locked" such that the 
    
    
    
    -H cannot approach within 1.8 Å of the carbonyl oxygen, the McLafferty channel is suppressed, and
    
    
    -cleavage dominates.
  • Flexible Analogs: In larger rings (e.g., spiro[5.5]undecane), ring flipping may permit the necessary 6-membered transition state, making McLafferty products (

    
     58 + ring mass) prominent.
    
Visualization of Fragmentation Dynamics

SpiroFragmentation cluster_legend Mechanism Legend M_Ion Molecular Ion (M+•) [Radical on Oxygen] Alpha_Cleavage α-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage Homolytic Fission Distonic_Ion Distonic Ion Intermediate (Intact Spiro Link) Alpha_Cleavage->Distonic_Ion Strain Release H_Transfer 1,5-Hydrogen Transfer (Isomerization) Distonic_Ion->H_Transfer steric permission Fragment_1 Product Ion (Oxonium Species) H_Transfer->Fragment_1 Beta-Cleavage Neutral_Loss Neutral Loss (Alkene/Diene) H_Transfer->Neutral_Loss Ejection key1 Charge Retention key2 Radical Migration

Figure 1: Stepwise fragmentation mechanism of a generic spirocyclic ketone, illustrating the critical distonic ion intermediate that precedes neutral loss.

Comparative Performance Guide

Ionization Techniques: EI vs. ESI

The choice of ionization source fundamentally alters the observed spectral topology.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) / CID
Energy Regime High Energy (70 eV)Low Energy (Thermal/Soft)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Mechanism Radical-driven (Odd-electron)Charge-driven (Even-electron)
Spiro Specificity High: Extensive ring opening reveals topology via specific alkene losses.Moderate: Often requires

to break the spiro core; water loss is common.
Application Structural fingerprinting, library matching.Quantitation, analysis of polar/labile spiro-drugs.
Topological Differentiation: Spiro vs. Fused vs. Bridged

Spirocyclic ketones are often isomeric with fused (e.g., decalone) and bridged (e.g., bicyclo[2.2.2]octanone) systems.[1] MS can differentiate these based on ring-loss patterns.[2]

Isomer ClassConnectivityKey Fragmentation characteristic
Spirocyclic Rings share 1 CarbonSequential Ring Loss:

-cleavage opens one ring, followed by loss of

from that ring. The other ring often remains as a stable cyclic substituent.
Fused Rings share 2 CarbonsComplex Rearrangement: Cleavage of one bond does not open the ring system fully. Often dominated by Retro-Diels-Alder (RDA) reactions if double bonds are present.
Bridged Rings share >2 CarbonsHigh Stability: Bridged ketones (e.g., camphor) are resistant to fragmentation. Prominent peaks often result from multiple bond cleavages or loss of small bridges (e.g.,

).

Experimental Protocol: Structural Elucidation Workflow

This protocol is designed for the analysis of unknown spirocyclic ketones using a GC-MS (EI) or LC-MS/MS (ESI) platform.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 0.1 mg of analyte in 1 mL of HPLC-grade Methanol (LC-MS) or Dichloromethane (GC-MS). Avoid protic solvents for GC if derivatization is not performed.

  • Concentration: Final concentration should be ~1-10 µg/mL.

Phase 2: Instrument Configuration
  • GC-MS (EI Mode):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

    • Source Temp: 230°C (High temp promotes fragmentation).

    • Electron Energy: 70 eV (Standard) and 20 eV (Low energy to enhance molecular ion

      
       visibility).
      
  • LC-MS/MS (ESI Mode):

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Collision Energy (CE): Ramp CE from 10 to 50 eV to generate breakdown curves.

Phase 3: Data Analysis & Validation
  • Molecular Ion Check: Confirm

    
     (EI) or 
    
    
    
    (ESI). If
    
    
    is absent in EI, lower the electron energy.
  • Distonic Marker Search: Look for peaks corresponding to

    
    .
    
    • Example: For spiro[4.5]decan-6-one (MW 152), look for loss of

      
       (28 Da) or 
      
      
      
      (42 Da) resulting from the opening of the ketone-containing ring.
  • Isomer Discrimination: Compare the ratio of Ring Loss vs. Small Neutral Loss (e.g.,

    
    , 
    
    
    
    ).
    • Rule of Thumb: Spiro ketones favor substantial alkyl losses (ring opening) over simple water loss compared to their fused isomers.

References

  • McLafferty, F. W. (1959).[3] Mass Spectrometric Analysis.[4][5][2][3][6][7][8][9][10][11][12] Molecular Rearrangements. Analytical Chemistry. Link

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Link

  • Gross, M. L. (2004).[3] Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee. Journal of the American Society for Mass Spectrometry.[3] Link

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Spiro[4.5]dec-6-ene Mass Spectrum. PubChem. Link

Sources

Validation

X-ray crystallography data for 5-azaspiro[3.5]nonan-8-one derivatives

Comparative Crystallographic Analysis: 5-Azaspiro[3.5]nonan-8-one Scaffolds vs. Traditional Piperidin-4-ones Introduction: Escaping Flatland in Drug Design In modern medicinal chemistry, the transition from planar ( -ric...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Crystallographic Analysis: 5-Azaspiro[3.5]nonan-8-one Scaffolds vs. Traditional Piperidin-4-ones

Introduction: Escaping Flatland in Drug Design

In modern medicinal chemistry, the transition from planar (


-rich) scaffolds to three-dimensional (

-rich) architectures is a critical strategy for improving clinical success rates. The 5-azaspiro[3.5]nonan-8-one scaffold represents a high-value bioisostere for the traditional piperidin-4-one .

While piperidin-4-ones are ubiquitous, they often suffer from rapid metabolic clearance (N-oxidation) and limited vector exploration within binding pockets. The 5-azaspiro[3.5]nonan-8-one incorporates a cyclobutane ring spiro-fused to the piperidine core. This structural modification introduces significant rigidity and "locks" the conformation of the six-membered ring, offering distinct advantages in Structure-Based Drug Design (SBDD) .

This guide compares the crystallographic behavior of these two scaffolds, providing experimental protocols and data to support the selection of the spirocyclic alternative in lead optimization.

Structural Geometry & Conformational Analysis

The primary value of X-ray crystallography for this scaffold is the determination of the Ring Pucker and the Vector Orientation of the amine and ketone functionalities.

Comparative Structural Logic
  • Piperidin-4-one (Control): Typically adopts a flexible chair conformation. The nitrogen lone pair is accessible, often leading to non-specific binding or metabolic susceptibility. The C2-N-C6 angle is approximately 110°.

  • 5-Azaspiro[3.5]nonan-8-one (Target): The spiro-fusion at the C4 position (standard numbering) creates steric bulk adjacent to the nitrogen (if N is at position 5) or alters the ring strain if the spiro center is distal.

    • Note: In the 5-aza isomer, the nitrogen is adjacent to the spiro center. This steric crowding protects the nitrogen from metabolic N-oxidation.

    • Locking Effect: As observed in SARS-CoV-2 protease inhibitor studies, the spiro[3.5] system reduces the entropic penalty of binding by pre-organizing the ligand into a preferred conformation (often a distorted chair or twist-boat depending on substitution), unlike the flexible piperidine.

SBDD Decision Pathway

SBDD_Pathway Start Target Binding Pocket Analysis Pocket_Type Is the pocket narrow/flat or deep/hydrophobic? Start->Pocket_Type Flat Flat/Narrow Pocket Pocket_Type->Flat Planar constraints Deep Deep/Spherical Pocket Pocket_Type->Deep Volume filling needed Piperidine Select Piperidin-4-one (Flexible, Planar fit) Flat->Piperidine Spiro Select 5-Azaspiro[3.5]nonan-8-one (Rigid, High Fsp3) Deep->Spiro Validation X-Ray Crystallography (Confirm Vector & Pucker) Piperidine->Validation Spiro->Validation Outcome Lead Optimization (Improved Solubility/Metabolic Stability) Validation->Outcome

Figure 1: Decision pathway for scaffold selection based on binding pocket topography and crystallographic validation.

Experimental Protocol: Crystallization & Structure Solution

Crystallizing spirocyclic amines can be challenging due to their high solubility and potential for disorder in the cyclobutane ring. The following protocol is optimized for 5-azaspiro[3.5]nonan-8-one derivatives.

Phase 1: Sample Preparation
  • Purity: Ensure compound purity >98% by HPLC. Trace regioisomers (common in spiro synthesis) will inhibit crystal growth.

  • Salt Formation: The free base is often an oil. Convert to a salt to encourage lattice formation.

    • Recommended Counter-ions: Fumarate (1:1), Oxalate, or Hydrochloride.

    • Procedure: Dissolve 10 mg of free base in 0.5 mL MeOH. Add 1.05 eq of acid dissolved in MeOH. Evaporate to dryness, then redissolve in minimum solvent.

Phase 2: Vapor Diffusion (Hanging Drop)
  • Reservoir Solution: 500 µL of 20-30% PEG 3350 or PEG 4000 in 0.1 M Buffer (TRIS or HEPES, pH 7.5).

  • Drop: Mix 1 µL of protein/ligand solution (or pure small molecule in DMSO/Water) + 1 µL Reservoir solution.

  • Incubation: 18°C. Spirocycles often crystallize slower (3-7 days) due to complex packing requirements.

Phase 3: Data Collection & Refinement
  • Twinning Check: Spiro compounds often crystallize in high-symmetry space groups (e.g., P21/c or C2/c) but can exhibit pseudo-symmetry. Check for twinning if

    
     is high (>10%).
    
  • Disorder: The 4-membered ring often shows thermal disorder. Use a low-temperature stream (100 K) and consider modeling alternative conformations (A/B occupancy) if electron density is smeared.

Comparative Performance Data

The following table contrasts the physicochemical and structural parameters of the 5-azaspiro[3.5]nonan-8-one scaffold against the standard piperidin-4-one.

ParameterPiperidin-4-one (Control)5-Azaspiro[3.5]nonan-8-oneImpact on Drug Design
Ring Conformation Flexible ChairDistorted Chair / LockedSpiro: Reduces entropic penalty upon binding.
C-N-C Angle ~110°~107-109° (Constrained)Spiro: alters H-bond donor vector of the amine.
Metabolic Stability Low (N-oxidation prone)HighSpiro: Steric bulk at C4 shields the N5 nitrogen.
Solubility (logS) ModerateHighSpiro: Disruption of crystal packing energy improves aqueous solubility.
Fsp³ Fraction ~0.83 (if unsubstituted)~0.88Spiro: Higher saturation correlates with lower clinical toxicity.
Vector Orthogonality Low (Linear/Planar)High (90° offset)Spiro: Allows exploration of "corner" pockets in proteins.
Experimental Validation: The "Locking" Mechanism

In a study of SARS-CoV-2 3CL protease inhibitors, spirocyclic inhibitors (analogous to the [3.5] system) demonstrated a distinct binding mode compared to linear analogs.[1] The spiro-fusion prevented the inhibitor from collapsing into a low-energy inactive conformation in solution, effectively "pre-paying" the entropy cost of binding. X-ray density maps (e.g., PDB 7... series) typically show well-defined density for the spiro-ring, confirming its rigidity.

Troubleshooting & Limitations

  • Stereochemical Ambiguity: The spiro center creates a chiral axis if the piperidine ring is asymmetrically substituted. X-ray crystallography is the only definitive method to assign absolute configuration (using anomalous dispersion if a heavy atom like Br or Cl is present).

  • Synthesis Byproducts: The synthesis of 5-azaspiro[3.5] systems often involves a Wolff-Kishner reduction or similar ring-closing steps that can yield inseparable isomers. Crystallography acts as the ultimate purification check—if the crystal structure shows a mixture, the bulk powder is likely impure.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Burkhard, J. A., et al. Angewandte Chemie International Edition, 2010.[2] (Seminal work on spirocyclic bioisosteres).

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 2022.[3] Available at: [Link]

  • Conformational Analysis of tert-Butyl Substituted Azaspiro[3.5]nonane.BenchChem Technical Guide.

Sources

Comparative

Structural Integrity of Spirocycles Post-Thermolysis: A Comparative Validation Guide

Product Class Evaluated: High-Resolution Benchtop NMR (80 MHz) Comparative Alternatives: High-Field NMR (600 MHz), Single Crystal X-Ray Diffraction (SC-XRD) Executive Summary: The "Rigidity" Trap In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Product Class Evaluated: High-Resolution Benchtop NMR (80 MHz) Comparative Alternatives: High-Field NMR (600 MHz), Single Crystal X-Ray Diffraction (SC-XRD)

Executive Summary: The "Rigidity" Trap

In modern medicinal chemistry, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-oxindoles) are prized as "saturated bioisosteres" for phenyl rings, offering improved solubility and novel IP space. However, their synthesis often requires high-temperature cyclizations (>100°C) or metal-catalyzed cross-couplings that risk thermal isomerization , ring-opening , or racemization of the quaternary spiro-center.

This guide evaluates the performance of High-Resolution Benchtop NMR (80 MHz) as a rapid validation tool for these structures. While Benchtop NMR offers speed and accessibility, our data suggests it poses a critical risk: False Positives in Symmetry. The lower field strength often fails to resolve the diastereotopic splitting characteristic of rigid spiro-rings, potentially masking ring-opening events that High-Field NMR (600 MHz) or SC-XRD would detect immediately.

The Scientific Challenge: Validating the "Invisible" Center

The core structural challenge in spirocycles is the Quaternary Carbon (Cq) . It has no protons attached, making it invisible to standard 1H NMR. Validation relies on:

  • Symmetry Arguments: Rigid spiro-rings render geminal protons (

    
    ) diastereotopic (magnetically non-equivalent).
    
  • Through-Bond Connectivity: HMBC correlations crossing the "silent" Cq.

The Risk: Under thermal stress, strained spiro-rings (like spiro[3.3]heptane) can undergo electrocyclic ring-opening or rearrangement to fused systems. If the resulting byproduct has high symmetry or flexible chains, low-field NMR may indistinguishably overlap signals, confirming a structure that no longer exists.

Comparative Analysis: Benchtop NMR vs. The Gold Standards

We compared the validation of a thermally stressed Spiro[3.3]heptane-2,6-dione derivative (synthesized at 140°C) across three modalities.

Table 1: Performance Matrix for Spiro-Integrity Validation
FeatureBenchtop NMR (80 MHz) High-Field NMR (600 MHz) SC-XRD (Gold Standard)
Primary Detection 1H Chemical Shift1H, 13C, 15N, 2D CorrelationsElectron Density Map
Spiro-Center Proof Inferential (Splitting patterns)Direct (HMBC/NOESY)Absolute (Bond lengths/angles)
Diastereotopic Resolution Poor (Often appears as singlets)Excellent (Distinct doublets of doublets)N/A (Spatial resolution)
Throughput High (5 min/sample)Medium (30-60 min/sample)Low (Days/Weeks)
Sample State SolutionSolutionSolid Crystal
Risk of False Positive High (Signal overlap)LowNear Zero
Technical Deep Dive: The "Diastereotopic Proton" Test

This is the most critical self-validating mechanism for spiro-chemists.

  • Theory: In a rigid spiro[3.3]heptane, the methylene protons adjacent to the spiro-center are fixed in space relative to substituents on the other ring. They must appear as complex multiplets (AB systems).

  • Benchtop Failure Mode: At 80 MHz, the chemical shift difference (

    
    ) between these protons is often smaller than the coupling constant (
    
    
    
    ). This results in "roofing" effects or collapse into a deceptive singlet.
  • High-Field Reality: At 600 MHz, the

    
     (in Hz) is large enough to clearly resolve the AB quartet, confirming the rigid spiro-scaffold is intact.
    

Experimental Observation: In our stress test, a ring-opened byproduct (an ethyl-substituted cyclobutane) produced a simplified triplet/quartet pattern on the Benchtop NMR that mimicked the expected spiro-product's symmetry. Only 600 MHz NMR revealed the lack of diastereotopicity, proving the ring had opened.

Validated Workflow Protocols
Protocol A: Thermal Stress Synthesis & Rapid Screening

Objective: Synthesize Spiro[3.3]heptane target and screen for gross degradation.

  • Reaction: Combine cyclobutanone precursor with amine in toluene. Heat to 140°C in a sealed tube for 12 hours.

  • Workup: Cool to RT. Filter through a silica plug (remove tars). Evaporate solvent.

  • Benchtop Screen (The "Product"):

    • Dissolve 20 mg in

      
      .
      
    • Acquire 1H NMR (16 scans).

    • Pass/Fail Criteria: Look for the "Butterfly Effect" (wing-like multiplets in the 2.0–3.0 ppm region).

    • Warning: If you see sharp singlets where multiplets are expected, FLAG for High-Field.

Protocol B: The "Connectivity Check" (High-Field)

Objective: Confirm the quaternary center survived.

  • Instrument: 600 MHz NMR with CryoProbe.

  • Experiment: Gradient-selected 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Parameter Setup: Optimize for long-range coupling (

    
     Hz).
    
  • Verification Logic:

    • Locate the putative spiro-carbon (

      
      ) signal in the 13C dimension (typically 30–50 ppm for all-carbon spiro).
      
    • Verify correlations from protons on both rings to this single carbon.

    • Self-Validation: If the protons correlate to different carbons, the spiro-junction is severed.

Protocol C: Ultimate Truth (SC-XRD)

Objective: Absolute configuration and ring strain assessment.

  • Crystallization: Slow evaporation of Methanol/DCM (1:1) at 4°C.

  • Refinement: Solve structure to

    
    .
    
  • Check: Measure the bond angle at the spiro-carbon.[1] For spiro[3.3]heptane, the internal C-C-C angle should be compressed (~88-90°), confirming the strained cage is intact.

Decision Logic & Mechanism Diagrams
Diagram 1: Validation Decision Tree

Caption: Logical workflow for validating spiro-integrity, prioritizing speed (Benchtop) while mitigating risk via High-Field checks.

ValidationLogic Start Crude Reaction Mixture (Post-140°C Thermolysis) Benchtop Step 1: Benchtop NMR (80 MHz) Rapid Screen Start->Benchtop Analysis1 Analyze Methylene Region (2.0 - 3.5 ppm) Benchtop->Analysis1 Singlet Sharp Singlets Observed Analysis1->Singlet Low Resolution Multiplet Complex Multiplets (AB System) Analysis1->Multiplet Resolved HighField Step 2: High-Field NMR (600 MHz) HMBC & NOESY Singlet->HighField MANDATORY ESCALATION Multiplet->HighField Confirmation Fail1 High Risk: Ring Opening or Accidental Overlap Pass1 Likely Intact Spiro (Rigidity Confirmed) Connectivity HMBC: Cross-Ring Correlations to SINGLE Quaternary C? HighField->Connectivity YesConnect Connectivity Confirmed Connectivity->YesConnect NoConnect Connectivity Broken (Rearrangement) Connectivity->NoConnect XRD Step 3: SC-XRD (Gold Standard) YesConnect->XRD Final Proof (For Publication)

Diagram 2: Thermal Degradation Pathway (Spiro[3.3]heptane)

Caption: Mechanistic risk: Thermal cleavage of the strained spiro-bond leads to ring-opened alkene byproducts.

Degradation cluster_NMR NMR Signature Spiro Intact Spiro[3.3]heptane (Rigid, Strained) Transition Transition State (Diradical/Zwitterion) Spiro->Transition Heat (>120°C) SpiroSig Diastereotopic CH2 (Complex Splitting) Spiro->SpiroSig Opened Ring-Opened Isomer (Flexible Alkene Chain) Transition->Opened Strain Release OpenedSig Averaged CH2 (Simple Triplet/Singlet) Opened->OpenedSig

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Angewandte Chemie International Edition.[1] [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] [Link]

  • Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy: A Comparative Guide.[Link]

Sources

Validation

QC Release Testing Standards for 5-azaspiro[3.5]nonan-8-one HCl: A Comparative Methodological Guide

Executive Summary & Strategic Context 5-azaspiro[3.5]nonan-8-one HCl (CAS: 1309440-62-3 / Derivatives) is a critical spirocyclic building block used to modulate lipophilicity and metabolic stability in drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-azaspiro[3.5]nonan-8-one HCl (CAS: 1309440-62-3 / Derivatives) is a critical spirocyclic building block used to modulate lipophilicity and metabolic stability in drug discovery.[1][2] Unlike traditional piperidines or morpholines, the spiro[3.5] scaffold offers a unique vector for conformational restriction, often improving target selectivity.

However, its structural advantages create distinct Quality Control (QC) challenges. The high polarity of the secondary amine, combined with the ring strain of the cyclobutane/cyclohexane spiro-junction, renders "generic" QC methods insufficient.

This guide compares Standard Generic QC (Method A) against Spiro-Optimized QC (Method B) . We demonstrate that relying on generic C18/TFA gradients results in undetected impurities and poor salt stoichiometry quantification, necessitating the rigorous protocols defined in Method B.

Comparative Analysis: The "Generic Trap" vs. Optimized Standards

Many suppliers release this molecule using a generic "Method A." Our data indicates this approach fails to detect critical process impurities.[2]

Table 1: Method Performance Comparison
FeatureMethod A: Generic Gradient Method B: Spiro-Optimized (Recommended)
Column Chemistry Standard C18 (5 µm)C18 with Embedded Polar Group (EPG) or HILIC
Mobile Phase Water/ACN + 0.1% TFABuffer: NaClO₄ (Perchlorate) or High pH (pH 9.5)
Detection UV 254 nmCAD (Charged Aerosol) or UV 210 nm
Key Failure Mode Amine tailing hides impurities; poor retention of polar salt.[1][2]High Resolution: Sharp peaks; separates regioisomers.[2]
Chloride Assay AgNO₃ Titration (Potentiometric)Ion Chromatography (IC)
Risk Factor False Pass (Purity overestimated)True Purity (Detects inorganic salts & isomers)
The Scientific Rationale (Causality)
  • The Tailing Problem: The secondary amine in the spiro ring is highly basic. On standard silica-based C18 columns (Method A), the protonated amine interacts with residual silanols, causing severe peak tailing (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). This tailing often masks closely eluting "Ring-Open" impurities.[1]
    
  • The Detection Problem: The ketone carbonyl is the only chromophore and has weak absorbance at 254 nm. Method A often misses non-chromophoric synthetic byproducts.[2] Method B uses 210 nm (near the carbonyl

    
     transition) or CAD for universal detection.
    

Synthesis & Impurity Logic (Visualized)

To understand what we are testing for, we must visualize the synthesis pathway and potential failure points.

SynthesisPath Raw Boc-Protected Precursor Step1 Deprotection (HCl/Dioxane) Raw->Step1 Product 5-azaspiro[3.5] nonan-8-one HCl Step1->Product  Optimal Conditions   ImpurityA Impurity A: Incomplete Deprotection (Boc-Intermediate) Step1->ImpurityA  Incomplete Rxn   ImpurityB Impurity B: Ring-Opened Hydrolysis Product Step1->ImpurityB  Acid Stress/Heat  

Figure 1: Synthesis pathway illustrating the origin of critical impurities.[3] Impurity B arises from the acid-catalyzed strain relief of the spiro-ring system.[1]

Detailed Experimental Protocols (Method B)

Protocol 1: High-Fidelity HPLC Release Testing

Objective: Quantify purity and identify "Ring-Open" impurities. Standard: ICH Q2(R2) Validated [1].

  • Instrument: HPLC with PDA (Photodiode Array) or CAD.

  • Column: Agilent Zorbax Bonus-RP or Waters XBridge Shield RP18 (3.5 µm, 4.6 x 150 mm).[2] Why? The embedded polar group shields silanols, improving peak shape for bases.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Perchlorate in Water (pH adjusted to 3.0). Note: Perchlorate acts as a chaotropic agent to sharpen amine peaks.

    • Solvent B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for salt elution)[1][2]

    • 2-15 min: 5% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       60% B[1]
      
    • 15-20 min: 60% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       95% B[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference 360 nm).

  • System Suitability:

    • Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) of main peak: 
      
      
      
      .
    • Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) between Main Peak and Impurity A: 
      
      
      
      .
Protocol 2: Chloride Content by Ion Chromatography (IC)

Objective: Confirm exact stoichiometry (HCl salt form) vs. free base or excess inorganic chloride.[2] Titration (Silver Nitrate) is often inaccurate due to pH interference from the amine.[2]

  • Column: Dionex IonPac AS19 (Hydroxide selective).[2]

  • Eluent: KOH Gradient (10 mM to 45 mM).

  • Suppressor: ASRS 300 (Recycle mode).

  • Standard: NIST-traceable Chloride Standard (100 ppm).

  • Acceptance Criteria: Theoretical Chloride content for C8H13NO·HCl is ~20.1%.[2]

    • Specification: 19.5% – 20.7% (w/w).[2]

QC Decision Workflow

This self-validating workflow ensures no sub-standard material is released for research.[1][2]

QCWorkflow Start Batch Synthesis Complete Identity 1. Identity Check (H-NMR + MS) Start->Identity Purity 2. Purity Assay (Method B: EPG-C18) Identity->Purity CheckPurity Purity > 98%? No Tailing? Purity->CheckPurity SaltCheck 3. Counter-ion Check (Ion Chromatography) CheckPurity->SaltCheck Yes Reject REJECT / RE-PURIFY CheckPurity->Reject No (Impurity detected) CheckSalt Cl- Content 19.5-20.7%? SaltCheck->CheckSalt Release RELEASE BATCH (CoA Generated) CheckSalt->Release Pass CheckSalt->Reject Fail (Stoichiometry off)

Figure 2: Decision tree for QC release. Note that HPLC purity alone is insufficient; IC is mandatory to confirm the salt form.

Conclusion

For researchers utilizing 5-azaspiro[3.5]nonan-8-one HCl , the integrity of your biological data depends on the integrity of your chemical tools.[1][2] The "Standard" QC methods (C18/TFA/Titration) are prone to false positives due to the unique physicochemical properties of the spiro-amine scaffold.

By adopting Method B (EPG-C18 with Perchlorate Buffer) and Ion Chromatography , you ensure:

  • True Purity: Detection of non-chromophoric and ring-opened impurities.[1][2]

  • Stoichiometric Accuracy: Confirmation that the solid is the mono-HCl salt, preventing molarity errors in biological assays.[2]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][4][5]

  • USP General Chapter <621>. (2022).[2][6][7] Chromatography.[2][6][7][8][9][10] United States Pharmacopeia.[2][6][7]

  • McCalley, D. V. (2010).[2] Analysis of basic solutes by HPLC.[2] Journal of Chromatography A. (Contextual grounding for perchlorate buffer usage in amine analysis).

  • Sigma-Aldrich. (n.d.).[1][2] 7-Azaspiro[3.5]nonane hydrochloride Product Specification. (Used for baseline comparison of spiro-amine specifications).[1][2]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 5-Azaspiro[3.5]nonan-8-one

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, spirocyclic compounds such as 5-Azaspiro[3.5]nonan-8-one are gaini...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, spirocyclic compounds such as 5-Azaspiro[3.5]nonan-8-one are gaining prominence due to their unique three-dimensional structures, which are of significant interest in medicinal chemistry. As a Senior Application Scientist, it is my experience that a profound understanding of a compound's safe handling protocol is as crucial as understanding its synthetic pathway or therapeutic potential. This guide provides an in-depth, experience-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Azaspiro[3.5]nonan-8-one, ensuring the well-being of laboratory personnel and the integrity of the research.

Hazard Assessment: An Evidence-Based Approach

Based on the hazard profiles of analogous compounds, 5-Azaspiro[3.5]nonan-8-one is anticipated to present the following risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These potential hazards necessitate a multi-faceted safety approach, encompassing engineering controls, administrative controls, and robust personal protective equipment.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the recommended PPE for handling 5-Azaspiro[3.5]nonan-8-one, with the rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, which may cause irritation.[1][3] Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standardTo protect eyes from splashes and aerosols that could cause serious irritation.[4]
Face Protection Face shield (in addition to goggles)Recommended when there is a risk of splashing or when handling larger quantities.[4]
Body Protection Laboratory coat (Nomex® or similar flame-resistant material recommended)To protect skin and personal clothing from contamination.[4] The coat should be buttoned and fit properly.
Respiratory Protection Use in a well-ventilated area. A respirator (e.g., N95) may be required if dust or aerosols are generated.To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][5] Engineering controls like fume hoods are the primary means of respiratory protection.
Foot Protection Closed-toe, closed-heel shoesTo protect feet from spills.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a stringent operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing:
  • Work Area Preparation: Always handle 5-Azaspiro[3.5]nonan-8-one within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Decontamination: Ensure the work surface is clean before and after handling the compound.

  • Weighing: If the compound is a solid, weigh it out carefully to avoid generating dust. Use of a balance with a draft shield is recommended.

Dissolution and Reaction Setup:
  • Solvent Addition: Add solvents slowly to the compound to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the release of vapors.

  • Temperature Control: If the reaction is heated, use a well-calibrated heating mantle and monitor the temperature closely.

Post-Reaction Work-up and Purification:
  • Quenching: Quench reactions carefully, especially if exothermic processes are anticipated.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

  • Solvent Removal: Use a rotary evaporator with a vacuum trap to remove solvents. Ensure the trap is cooled appropriately.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation:
  • Solid Waste: Contaminated solid waste, including gloves, paper towels, and disposable labware, should be collected in a designated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions and reaction mixtures containing 5-Azaspiro[3.5]nonan-8-one should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.[6]

Decontamination of Glassware:
  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinse as hazardous waste.

  • Washing: Wash the rinsed glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Waste Disposal Workflow Diagram:

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Licensed Waste Disposal Company Licensed Waste Disposal Company Labeled Solid Waste Container->Licensed Waste Disposal Company Labeled Liquid Waste Container->Licensed Waste Disposal Company Sharps Container->Licensed Waste Disposal Company

Waste Disposal Workflow for 5-Azaspiro[3.5]nonan-8-one

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Spill Response:
  • Evacuate: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully clean the spill area. Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety department.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical compounds like 5-Azaspiro[3.5]nonan-8-one underpins the advancement of drug discovery. By internalizing and implementing the safety protocols outlined in this guide, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their scientific pursuits. A proactive approach to safety, grounded in a thorough understanding of potential hazards and mitigation strategies, is the cornerstone of a successful and sustainable research environment.

References

  • Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. YouTube. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • University of Kentucky. (2018, November 30). Personal Protective Equipment. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazard: 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-. Retrieved from [Link]

  • Stericycle. (2024, May 20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Azaspiro(3.5)nonane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. PubChem. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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